Fluorouracil sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14787-18-9 |
|---|---|
Molecular Formula |
C4H2FN2NaO2 |
Molecular Weight |
152.06 g/mol |
IUPAC Name |
sodium;5-fluoro-1H-pyrimidin-3-ide-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
InChI Key |
XLBUSGPKSVRQSF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=O)[N-]C(=O)N1)F.[Na+] |
Origin of Product |
United States |
Molecular Mechanisms of Action of Fluorouracil: in Vitro and Cellular Investigations
Nucleic Acid Metabolism Disruption
The primary modes of fluorouracil's anticancer activity stem from its ability to disrupt the normal synthesis and function of nucleic acids. calis.edu.cnbccancer.bc.ca This is achieved through two main pathways: the inhibition of thymidylate synthase, which is crucial for DNA synthesis, and the fraudulent incorporation of its metabolites into RNA, leading to widespread dysfunction. calis.edu.cnnih.gov
Thymidylate Synthase Inhibition Pathway
A major mechanism of fluorouracil's cytotoxicity is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). mdpi.comwikipedia.orgnih.gov This inhibition leads to a cascade of events that ultimately disrupt DNA replication and repair.
Within the cell, fluorouracil is converted to the active metabolite fluorodeoxyuridine monophosphate (FdUMP). mdpi.comnih.gov FdUMP acts as a potent inhibitor of thymidylate synthase by forming a stable ternary complex with the enzyme and a folate cofactor, typically 5,10-methylenetetrahydrofolate (CH2THF). calis.edu.cndrugbank.comresearchgate.net This complex is exceptionally stable due to a covalent bond formed between FdUMP and a cysteine residue in the active site of thymidylate synthase. tandfonline.comacs.org
The stability of this ternary complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby halting the synthesis of dTMP. calis.edu.cnresearchgate.net The presence of reduced folates, such as those provided by leucovorin, can further stabilize this complex, enhancing the inhibitory effect of fluorouracil. mdpi.comnih.gov The tightness of binding within this complex is influenced by the specific folate analog and nucleotide present. nih.govnih.gov For instance, FdUMP generally forms more stable complexes compared to dUMP or dTMP. nih.gov
Table 1: Components and Characteristics of the Inhibitory Ternary Complex
| Component | Role | Impact on Stability |
|---|---|---|
| Fluorodeoxyuridine Monophosphate (FdUMP) | Active metabolite of fluorouracil, competitive inhibitor of dUMP | Forms a covalent bond with thymidylate synthase, leading to high stability. tandfonline.comacs.org |
| Thymidylate Synthase (TS) | Target enzyme, essential for dTMP synthesis | Covalently binds to FdUMP, becoming inactivated. tandfonline.com |
| 5,10-Methylenetetrahydrofolate (CH2THF) | Folate cofactor, methyl donor in the normal reaction | Stabilizes the binding of FdUMP to thymidylate synthase. calis.edu.cndrugbank.comresearchgate.net |
| Leucovorin (Folinic Acid) | Exogenous source of reduced folates | Enhances the stability of the ternary complex. mdpi.comnih.gov |
The inhibition of thymidylate synthase leads to a significant imbalance in the intracellular pools of deoxyribonucleotides (dNTPs). calis.edu.cnnih.gov The most immediate effect is the depletion of dTMP and its subsequent triphosphate form, deoxythymidine triphosphate (dTTP). calis.edu.cnmdpi.commdpi.com This "thymineless" state is a primary driver of cytotoxicity. mdpi.com
The lack of dTTP causes a feedback disruption, leading to perturbations in the levels of other deoxynucleotides, including deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), and deoxycytidine triphosphate (dCTP). calis.edu.cnmdpi.com The imbalance, particularly the increased dATP/dTTP ratio, severely hampers DNA synthesis and repair mechanisms, ultimately causing DNA damage. calis.edu.cnmdpi.com Furthermore, the inhibition of thymidylate synthase results in the accumulation of its substrate, dUMP. calis.edu.cnnih.gov This can lead to increased levels of deoxyuridine triphosphate (dUTP), which can be mistakenly incorporated into DNA in place of dTTP, further contributing to DNA damage. calis.edu.cnmdpi.com
Table 2: Impact of Thymidylate Synthase Inhibition on Deoxyribonucleotide Pools
| Deoxynucleotide | Change in Concentration | Consequence |
|---|---|---|
| dTMP / dTTP | Decrease | Inhibition of DNA synthesis and repair. calis.edu.cnmdpi.commdpi.com |
| dUMP / dUTP | Increase | Misincorporation into DNA, leading to DNA damage. calis.edu.cnmdpi.com |
| dATP, dGTP, dCTP | Perturbation | Disruption of the balance required for proper DNA replication. calis.edu.cnmdpi.com |
Ribonucleic Acid (RNA) Incorporation and Dysfunction
Fluorouracil can be anabolized to another active metabolite, fluorouridine triphosphate (FUTP). calis.edu.cnbccancer.bc.caoup.com FUTP is structurally similar to uridine (B1682114) triphosphate (UTP) and is mistakenly incorporated into various types of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA), in place of uracil (B121893). bccancer.bc.camdpi.comoup.comspandidos-publications.com The extent of FUTP incorporation into RNA has been shown to be significantly higher than the incorporation of fluorouracil's metabolites into DNA. oup.com
The presence of fluorouracil within RNA molecules leads to significant disruptions in their processing and normal function. bccancer.bc.canih.govmdpi.comoup.com The incorporation of FUTP into pre-rRNA can inhibit its maturation into functional ribosomes. mdpi.comoncotarget.com This interference with rRNA processing is a critical aspect of fluorouracil-induced RNA stress. oncotarget.com
Furthermore, the misincorporation of FUTP can affect pre-mRNA splicing, leading to the production of aberrant proteins. mdpi.comoncotarget.com It can also disrupt the post-transcriptional modification of tRNAs and interfere with the assembly of small nuclear ribonucleoprotein (snRNP) complexes, which are essential for splicing. mdpi.com This widespread interference with RNA metabolism disrupts protein synthesis and other vital cellular functions, contributing significantly to the cytotoxic effects of fluorouracil. bccancer.bc.capatsnap.com
Effects on Ribosome Biogenesis and Maturation
The incorporation of fluorouracil's metabolite, fluorouridine-5-triphosphate (FUTP), into RNA molecules has profound consequences for ribosome biogenesis and maturation. bccancer.bc.ca This process, which is essential for protein synthesis, is significantly impaired at multiple levels.
Research has demonstrated that 5-FU interferes with the normal processing and maturation of ribosomal RNA (rRNA) precursors. plos.orgbiorxiv.org Specifically, the maturation of 28S, 18S, and 5.8S rRNA is inhibited, while the initial transcription of the 45S pre-rRNA remains largely unaffected. oup.comoup.com This disruption in rRNA processing leads to a decrease in the formation of mature ribosomes. oup.com Studies have shown that 5-FU treatment can lead to the degradation of damaged rRNAs through lysosomal pathways. researchgate.net
The incorporation of 5-FU into rRNA can also result in "fluorinated" ribosomes, which exhibit altered translational activity. oup.comoup.com This can lead to translational reprogramming within the cell, potentially contributing to both the cytotoxic effects of the drug and the development of resistance. oup.comoup.com Furthermore, 5-FU has been shown to affect the post-transcriptional modification of rRNA, which is crucial for translational fidelity and efficiency. biorxiv.orgoup.com The inhibition of enzymes responsible for these modifications, such as PUS1 and TRMT2A, can lead to aberrant levels of pseudouridine (B1679824) (Ψ) and 5-methyluridine (B1664183) (m5U) in rRNA. biorxiv.orgoup.com
Interestingly, cells can exhibit a transcriptional response to counteract the damage caused by 5-FU. Studies have revealed that 5-FU can induce the expression of genes involved in the processing of rRNA precursors. plos.org
Deoxyribonucleic Acid (DNA) Incorporation and Integrity Perturbation
Beyond its effects on RNA, fluorouracil also compromises the integrity of DNA through the actions of its metabolite, fluorodeoxyuridine triphosphate (FdUTP).
Fluorodeoxyuridine Triphosphate (FdUTP) Integration into DNA
FdUTP can be mistakenly incorporated into the DNA strand by DNA polymerases during replication, taking the place of the natural nucleotide, deoxythymidine triphosphate (dTTP). bccancer.bc.cabiorxiv.orgnih.gov This event is a significant contributor to the cytotoxic effects of 5-FU. researchgate.net The rate of FdUTP incorporation into DNA is considerably lower than the incorporation of FUTP into RNA, with estimates suggesting a 3,000 to 15,000-fold higher incorporation into RNA. researchgate.netnih.gov This difference is partly attributed to the enzymatic activity of dUTPase, which can hydrolyze FdUTP, preventing its incorporation into DNA. researchgate.net However, even at low levels, the presence of 5-FU in the genome can have severe consequences. nih.gov
Induction of DNA Strand Breaks and DNA Damage Response
The incorporation of FdUTP into DNA is recognized by cellular repair mechanisms as damage, leading to the initiation of DNA repair pathways. patsnap.com The primary pathway involved in the removal of 5-FU from DNA is base excision repair (BER). nih.govresearchgate.net The enzyme uracil-DNA glycosylase (UNG) is a key player in this process, excising the 5-FU base from the DNA backbone. researchgate.net Another DNA glycosylase, thymine (B56734) DNA glycosylase (TDG), has also been implicated in the processing of 5-FU in DNA, and its activity can lead to the formation of persistent DNA strand breaks. plos.org
The attempt to repair the 5-FU-containing DNA can result in the creation of nicks and gaps in the single-stranded DNA (ssDNA). spandidos-publications.com An accumulation of these ssDNA breaks, particularly at stalled replication forks, can lead to the formation of more detrimental double-strand breaks (DSBs). biorxiv.orgspandidos-publications.com The presence of DSBs triggers a robust DNA damage response, activating checkpoint signaling pathways mediated by kinases such as ATR and ATM. biorxiv.orgplos.org This response aims to arrest the cell cycle to allow time for repair; however, if the damage is too extensive, it can ultimately lead to programmed cell death (apoptosis). nih.govresearchgate.net Studies have shown that 5-FU treatment leads to an increase in γH2AX foci, a marker of DSBs, in a manner dependent on TDG activity. plos.org
Cellular Signaling and Phenotypic Responses
The molecular damage inflicted by fluorouracil triggers a cascade of cellular signaling events that ultimately determine the cell's fate, often leading to apoptosis and cell cycle arrest.
Induction of Apoptosis Pathways
Fluorouracil is a well-established inducer of apoptosis in cancer cells. researchgate.netresearchgate.net The apoptotic response to 5-FU can be mediated through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by the DNA damage caused by 5-FU. scirp.org This pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. researchgate.netnih.gov
Studies have shown that 5-FU treatment can lead to an increased expression of pro-apoptotic proteins like Bax and Bak, and a decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govspandidos-publications.com The ratio of Bcl-xL to Bax has been suggested as a potential indicator of chemosensitivity to 5-FU. nih.gov The activation of pro-apoptotic Bcl-2 family members can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death. scirp.orgnih.gov
The extrinsic pathway can also be activated by 5-FU, for instance, through the upregulation of the Fas (also known as CD95 or APO-1) death receptor system. scirp.orgaacrjournals.org Binding of the Fas ligand to its receptor can trigger the activation of caspase-8, which can then directly activate downstream caspases or cleave the Bcl-2 family member Bid, thereby engaging the intrinsic pathway. scirp.org The activation of protein kinase C-δ (PKCδ) has also been implicated in 5-FU-induced apoptosis in colorectal cancer cells, acting upstream of the mitochondrial pathway. nih.gov
Modulation of Cell Cycle Progression (S-phase Specificity)
Fluorouracil is known to be a cell-cycle-specific drug, primarily targeting cells in the S-phase of the cell cycle, the phase during which DNA synthesis occurs. iiarjournals.orgcancernetwork.com The incorporation of its metabolites into DNA and RNA primarily occurs in cycling cells. iiarjournals.org The inhibition of thymidylate synthase by FdUMP leads to a depletion of dTTP, which is essential for DNA synthesis, thereby causing an arrest in the S-phase. plos.org
Flow cytometry analyses have consistently shown an accumulation of cells in the S-phase following 5-FU treatment. nih.govcapes.gov.br However, the specific effects on cell cycle distribution can vary between different cell types. plos.org In some instances, an increase in the G1 phase population or a G1/S arrest has also been observed. iiarjournals.orgaacrjournals.org
Mechanisms of Cellular and Molecular Resistance to Fluorouracil
Enzymatic Alterations and Metabolic Pathway Shifts
The efficacy of fluorouracil is heavily dependent on its intracellular conversion to active metabolites that disrupt DNA and RNA synthesis. frontiersin.org Consequently, alterations in the enzymes governing these metabolic pathways are a primary cause of drug resistance.
Upregulation and Amplification of Thymidylate Synthase (TYMS)
Thymidylate synthase (TYMS) is a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.govnih.gov The primary cytotoxic action of fluorouracil is mediated by its metabolite, fluorodeoxyuridine monophosphate (FdUMP), which forms a stable inhibitory complex with TYMS. nih.govacs.org
Overexpression of TYMS is a well-established mechanism of fluorouracil resistance. nih.govnih.gov Increased levels of TYMS can arise from gene amplification or enhanced protein expression, leading to a situation where the available FdUMP is insufficient to inhibit the entire cellular pool of the enzyme. nih.govmdpi.com This allows for continued dTMP synthesis and, consequently, unimpeded DNA replication. nih.gov
Several studies have demonstrated a direct correlation between elevated TYMS levels and reduced sensitivity to fluorouracil in various cancer cell lines and clinical tumor samples. nih.govmdpi.comaacrjournals.org For instance, treatment of cancer cells with fluorouracil can induce a rapid two- to five-fold increase in TYMS levels. nih.gov This acute induction is considered a critical mechanism of acquired resistance. nih.gov Furthermore, the regulation of TYMS expression is complex, involving feedback mechanisms where the TYMS protein can regulate its own translation. nih.govnih.gov
| Cell Line | Fold Increase in TYMS Expression | Corresponding Increase in 5-FU IC50 |
| M7TS90 (p53 wild-type) | ~6-fold | ~3-fold |
| HCT116/R (5-FU-resistant) | > 2-fold (mRNA and protein) | Significant |
This table illustrates the relationship between increased TYMS expression and resistance to 5-FU in different cancer cell lines.
Enhanced Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Catabolism
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of fluorouracil. nih.govaacrjournals.orgaacrjournals.org It is responsible for converting over 80% of an administered dose of fluorouracil into its inactive metabolite, dihydrofluorouracil (DHFU). nih.govnih.govacs.org
Elevated DPD activity is a significant factor in both intrinsic and acquired resistance to fluorouracil. aacrjournals.org Higher levels of DPD in tumor cells can lead to rapid degradation of the drug, reducing the intracellular concentration available for conversion to its active cytotoxic metabolites. aacrjournals.orgacs.org This effectively diminishes the therapeutic efficacy of fluorouracil.
The expression of the gene encoding DPD, DPYD, can be influenced by various factors, including genetic polymorphisms and the activity of certain microRNAs and kinases. nih.govmedscape.com For example, sphingosine kinase 2 (SphK2) has been shown to correlate with DPD expression and contribute to fluorouracil resistance. nih.gov
| Factor | Effect on DPD | Impact on Fluorouracil |
| High DPD expression | Increased catabolism | Reduced efficacy nih.gov |
| DPYD gene polymorphisms | Altered enzyme activity | Can lead to severe toxicity or resistance medscape.com |
| High SphK2 levels | Upregulation of DPD | Increased resistance nih.gov |
This table summarizes the impact of DPD-related factors on fluorouracil metabolism and efficacy.
Dysregulation of Thymidine Phosphorylase (TP) Activity
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a dual role in fluorouracil metabolism. mdpi.comfrontiersin.org It can convert fluorouracil to fluoro-deoxyuridine (FdU), a step in one of the pathways leading to the formation of the active metabolite FdUMP. nih.govnih.gov
However, the role of TP in fluorouracil resistance is complex and can be context-dependent. nih.gov While some studies suggest that higher TP expression could enhance the activation of fluorouracil, others indicate that alterations in its activity can contribute to resistance. nih.govwjgnet.com For example, in some resistant breast cancer cell lines, a shift in the metabolic pathway for FdUMP synthesis from the TP-thymidine kinase (TK) pathway to the orotate phosphoribosyl transferase-ribonucleotide reductase (OPRT-RR) pathway has been observed upon acquiring resistance. nih.gov
Furthermore, combining fluorouracil with a TP inhibitor has been shown to reverse resistance in certain cancer cell lines by increasing the synthesis of FdUMP. nih.gov This suggests that in some contexts, TP activity might divert fluorouracil metabolism away from the most efficient activation pathway. The expression of TP can also be influenced by epigenetic factors, such as the methylation of its gene promoter region. bohrium.com
Modulation of Uridine (B1682114) Monophosphate Synthase (UMPS) and Nucleotidase (NT5E)
Uridine monophosphate synthase (UMPS) is a key enzyme in the anabolic pathway of fluorouracil, catalyzing the conversion of 5-FU to fluorouridine monophosphate (FUMP). nih.govresearchgate.net Reduced expression or activity of UMPS can therefore lead to decreased production of the active metabolites of fluorouracil, contributing to drug resistance. nih.govresearchgate.net Studies have shown that knockdown of UMPS in cancer cell lines results in increased resistance to fluorouracil. researchgate.net
Conversely, ecto-5'-nucleotidase (NT5E), also known as CD73, is an enzyme that can dephosphorylate mononucleotides. wikipedia.org In the context of fluorouracil metabolism, NT5E may convert FdUMP back to its less active nucleoside form, FdU. researchgate.net This action would reduce the intracellular concentration of the active metabolite that inhibits TYMS. NT5E is upregulated in many cancers and is involved in tumor progression and immune escape. wikipedia.org Its role in fluorouracil resistance is an area of ongoing investigation.
Cellular Transport Dynamics
The ability of fluorouracil to exert its cytotoxic effects is contingent upon its entry into cancer cells. Therefore, alterations in the mechanisms governing drug influx can significantly impact its efficacy.
Altered Drug Influx Mechanisms
Fluorouracil enters cells through the same transport mechanisms as the natural pyrimidine (B1678525), uracil (B121893). nih.gov These transport processes are facilitated by nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov
Reduced expression or function of these transporters can limit the uptake of fluorouracil, thereby decreasing its intracellular concentration and contributing to resistance. nih.govnih.gov Although drug efflux mediated by ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, alterations in influx transporters are also a significant factor in fluorouracil resistance. nih.govthno.orgekb.eg
Clinical studies have suggested a correlation between the expression levels of nucleoside transporters in tumors and the clinical response to fluorouracil-based therapy. nih.gov For instance, some research indicates that high levels of hENT1 in tumor tissue may be associated with a poor clinical response to fluorouracil, a finding that is being further investigated to understand the precise role of this transporter in drug efficacy. nih.gov
Enhanced Drug Efflux Mechanisms
A significant mechanism contributing to cellular resistance to fluorouracil involves the enhanced efflux of the drug from cancer cells, a process primarily mediated by ATP-binding cassette (ABC) transporters. oncohemakey.comscispace.com These transporters are a superfamily of membrane proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. scispace.com Overexpression of certain ABC transporters in cancer cells can lead to multidrug resistance (MDR) by actively pumping chemotherapeutic agents out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. ekb.egfrontiersin.org
Several members of the ABC transporter family have been implicated in fluorouracil resistance. While the classic MDR transporter ABCB1 (P-glycoprotein) does not typically confer resistance to 5-FU, other members of the ABCC and ABCG subfamilies play a more direct role. oncohemakey.comscispace.com For instance, ABCC5 (also known as MRP5) has been shown to confer resistance to 5-FU. oncohemakey.comnih.gov Studies in pancreatic cancer cell lines have demonstrated a significant correlation between MRP5 mRNA expression and cellular sensitivity to 5-FU. nih.govresearchgate.net Long-term treatment with 5-FU can lead to increased expression of MRP5, resulting in significant drug resistance. nih.govresearchgate.net Overexpression of ABCC5 leads to reduced intracellular accumulation of 5-FU and its metabolites. nih.gov Other transporters, including ABCC1, ABCC2, and ABCG2 (Breast Cancer Resistance Protein, BCRP), have also been associated with fluorouracil resistance. ekb.egmdpi.com Low doses of 5-FU have been observed to upregulate transporters such as ABCC2, ABCG2, ABCB1, and ABCC5, potentially promoting the development of drug resistance. ekb.eg
Table 1: ABC Transporters Implicated in Fluorouracil Efflux and Resistance
| Transporter | Gene Name | Subfamily | Role in Fluorouracil Resistance |
|---|---|---|---|
| MRP5 | ABCC5 | ABCC | Confers resistance by actively effluxing 5-FU and its metabolites, leading to reduced intracellular drug accumulation. oncohemakey.comnih.govresearchgate.net |
| BCRP | ABCG2 | ABCG | Associated with resistance; its expression can be upregulated by low doses of 5-FU. ekb.eg |
| MRP2 | ABCC2 | ABCC | Implicated in resistance; its expression can be upregulated by low doses of 5-FU. ekb.eg |
| MRP1 | ABCC1 | ABCC | Associated with multidrug resistance and may contribute to fluorouracil insensitivity. scispace.commdpi.com |
Aberrations in Programmed Cell Death Pathways
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a critical mechanism of resistance to chemotherapeutic agents like fluorouracil. mdpi.com Fluorouracil exerts its cytotoxic effects in part by inducing apoptosis; therefore, alterations in the molecular machinery governing this process can render cancer cells insensitive to treatment.
A primary mechanism by which cancer cells evade apoptosis is through the overexpression of anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.govnih.gov These proteins function to inhibit the intrinsic, or mitochondrial, pathway of apoptosis. In 5-FU-resistant cells, elevated levels of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 are frequently observed. nih.govmdpi.com The activation of Bcl-2 and Bcl-xL expression can drive the retrotranslocation of pro-apoptotic proteins like Bax and Bak from the mitochondria to the cytosol, preventing their oligomerization and the subsequent release of cytochrome c, a key step in initiating apoptosis. mdpi.com
The expression of these anti-apoptotic proteins is often driven by the activation of pro-survival signaling pathways. For example, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways can be activated in response to 5-FU, promoting the transcription of anti-apoptotic genes including Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and survivin. nih.gov The interaction between the adaptor protein paxillin (PXN) and Bcl-2 has also been shown to be essential for Bcl-2 protein stability, contributing to 5-FU resistance in colorectal cancer. nih.gov Studies have shown that the ratio of anti-apoptotic proteins like Bcl-xL to pro-apoptotic proteins like Bax may be a more accurate predictor of chemosensitivity to 5-FU than the levels of a single protein alone. nih.gov
Table 2: Key Anti-Apoptotic Proteins in Fluorouracil Resistance
| Protein | Family/Group | Mechanism of Action in Resistance |
|---|---|---|
| Bcl-2 | Bcl-2 Family | Inhibits the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like Bax and Bak. nih.govmdpi.comnih.gov Its stability can be enhanced by interaction with paxillin. nih.gov |
| Bcl-xL | Bcl-2 Family | Similar to Bcl-2, prevents mitochondrial outer membrane permeabilization. nih.govmdpi.com The Bcl-xL to Bax ratio is correlated with chemosensitivity. nih.gov |
| Mcl-1 | Bcl-2 Family | Overexpression is reported in 5-FU resistant cells, contributing to the inhibition of apoptosis. nih.govmdpi.com |
| Survivin | Inhibitor of Apoptosis (IAP) Family | Inhibits caspase activation and is transcriptionally upregulated by pathways like NF-κB/STAT3 in resistant cells. nih.govresearchgate.net |
| XIAP | Inhibitor of Apoptosis (IAP) Family | Directly binds and inhibits caspases-3, -7, and -9. Its expression is promoted by the NF-κB/STAT3 pathway. nih.gov |
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. Resistance to fluorouracil can arise from defects in the caspase activation cascade. nih.gov 5-FU-induced apoptosis is known to be caspase-dependent, often initiated through the intrinsic pathway involving caspase-9 activation. nih.govresearchgate.net Inhibition of caspases, for example by the pan-caspase inhibitor Z-VAD-fmk, can significantly block 5-FU-induced cell death. nih.govresearchgate.net
Resistance mechanisms can specifically target key points in this pathway. For instance, the cellular FLICE-inhibitory protein (c-FLIP) is a key inhibitor of the extrinsic apoptotic pathway. By blocking the activation of caspase-8, c-FLIP prevents the initiation of the downstream caspase cascade. aacrjournals.org High expression of c-FLIP has been observed in 5-FU-resistant cancer cell lines, effectively blocking the extrinsic apoptotic pathway and inhibiting the cytotoxicity of the drug. aacrjournals.org Furthermore, 5-FU-resistant cells can exhibit reduced levels of components of the extrinsic pathway machinery, such as the death receptor Fas and its ligand (FasL), as well as pro-caspase-8. nih.gov This downregulation impairs the ability of the cell to receive and transduce death signals, thereby contributing to the resistance phenotype. nih.gov
Autophagy is a cellular catabolic process where damaged organelles and proteins are degraded and recycled. researchgate.net Its role in cancer and chemotherapy resistance is complex and can be context-dependent. In the context of fluorouracil resistance, autophagy is often described as a pro-survival mechanism that helps cancer cells withstand the stress induced by chemotherapy. frontiersin.orgnih.gov By degrading damaged components and recycling nutrients, autophagy can provide the energy and building blocks necessary for survival and recovery, thus promoting a resistant phenotype. nih.gov
Several studies have shown that inhibiting autophagy can re-sensitize resistant cancer cells to 5-FU. nih.gov For example, the use of autophagy inhibitors like 3-methyladenine or chloroquine has been shown to increase 5-FU-induced apoptosis in colon cancer cells. nih.gov This suggests that in these contexts, autophagy acts as a protective mechanism against the drug's cytotoxic effects. nih.gov However, the role of autophagy is not universally cytoprotective. In some scenarios, excessive autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis. nih.gov Despite this, the predominant view in fluorouracil resistance is that autophagy functions as an adaptive response that enhances cell survival. frontiersin.orgnih.gov
Gene Expression and Epigenetic Modifications
Alterations in gene expression, driven by both genetic and epigenetic changes, are fundamental to the development of fluorouracil resistance. These modifications can affect drug targets, metabolic enzymes, and crucial signaling pathways, ultimately leading to a resistant phenotype. mdpi.com
Non-coding RNAs (ncRNAs), which are not translated into proteins, have emerged as critical regulators of gene expression and play a significant role in fluorouracil resistance. oaepublish.comnih.gov Two major classes of ncRNAs involved are microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govnih.gov
MicroRNAs (miRNAs) are small RNA molecules (around 22 nucleotides) that typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. oaepublish.com Numerous miRNAs have been identified as being dysregulated in 5-FU resistant gastrointestinal cancers, where they can promote resistance by targeting genes involved in apoptosis, cell cycle regulation, and drug metabolism. oaepublish.comoaepublish.com For example, miR-21 can influence the response to 5-FU by targeting the tumor suppressor PDCD4. frontiersin.org Other miRNAs, such as miR-125b and miR-135b, have been shown to induce 5-FU resistance by regulating pathways like Wnt/β-catenin and PI3K/AKT, respectively. nih.govmdpi.com
Long non-coding RNAs (lncRNAs) are transcripts longer than 200 nucleotides that can regulate gene expression through various mechanisms. nih.govkoreascience.kr They can act as "sponges" for miRNAs, sequestering them and preventing them from binding to their target mRNAs. oaepublish.com This is a common mechanism by which lncRNAs promote 5-FU resistance. oaepublish.comresearchgate.net For instance, the lncRNA TUG1 can increase the expression of the 5-FU catabolizing enzyme DPYD by sponging miR-376b-3p. oaepublish.com The identification of specific lncRNAs associated with 5-FU resistance, such as NEAT1 and MALAT1, offers potential new therapeutic targets to overcome drug resistance. nih.gov
Table 3: Examples of Non-coding RNAs in Fluorouracil Resistance
| ncRNA | Type | Cancer Type (Example) | Mechanism/Target |
|---|---|---|---|
| miR-21 | miRNA | Colorectal Cancer | Promotes resistance by targeting tumor suppressor PDCD4. frontiersin.org |
| miR-125b | miRNA | Colorectal Cancer | Induces resistance by suppressing APC expression and regulating the CXCL12/CXCR4 axis. frontiersin.orgmdpi.com |
| miR-135b | miRNA | Colorectal Cancer | Promotes resistance by downregulating ST6GALNAC2 and activating the PI3K/AKT pathway. mdpi.com |
| TUG1 | lncRNA | Pancreatic Cancer | Promotes resistance by sponging miR-376b-3p, leading to increased DPYD expression. oaepublish.com |
| NEAT1 | lncRNA | Colorectal Cancer | Associated with 5-FU resistance. nih.gov |
| MALAT1 | lncRNA | Colorectal Cancer | Associated with 5-FU resistance. nih.gov |
| snaR | lncRNA | Colon Cancer | Down-regulation is associated with decreased sensitivity to 5-FU. koreascience.kr |
Activation of Survival and Bypass Signaling Pathways
Cancer cells can develop resistance to fluorouracil by activating pro-survival signaling pathways and creating bypass routes that circumvent the drug's cytotoxic effects. These pathways often promote cell proliferation, inhibit apoptosis, and enhance DNA repair mechanisms.
The PI3K/Akt/mTOR pathway is frequently hyperactivated in fluorouracil-resistant cancer cells. nih.govresearchgate.net This activation can be due to various upstream alterations, including the loss of the tumor suppressor PTEN. nih.gov Over-activation of this pathway leads to increased phosphorylation of Akt, mTOR, and GSK-3β, promoting cell survival and proliferation. nih.gov Inhibition of the PI3K/Akt/mTOR pathway has been shown to suppress fluorouracil resistance in gastric cancer cells. nih.gov Downstream effectors of this pathway can also be modulated by non-coding RNAs, such as miR-1260b, which confers resistance by targeting PDCD4 and activating the PI3K/Akt signaling pathway. frontiersin.org
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK/MAPK and p38 MAPK pathways, also play a crucial role in fluorouracil resistance. The ERK/MAPK signaling pathway can be constitutively activated in resistant cells, and its inhibition can suppress drug resistance. nih.gov For example, the tissue inhibitor of metalloproteinase 2 (TIMP-2) can sustain colorectal cancer cell resistance to fluorouracil by activating the ERK/MAPK pathway. nih.gov The p38 MAPK pathway's role is more complex, with its activation being a key determinant in the cellular response to fluorouracil, potentially shifting the balance between apoptosis and autophagy. nih.gov Inhibition of the p38 MAPK pathway has been shown to sensitize human colon cancer cells to fluorouracil treatment.
Other signaling pathways implicated in fluorouracil resistance include the NF-κB, Wnt/β-catenin, and JAK/STAT pathways. The NF-κB/STAT3 signaling pathway can promote the expression of anti-apoptotic proteins like Bcl-2, XIAP, and survivin, as well as anti-proliferative proteins such as cyclin D1 and c-Myc. mdpi.com The Wnt/β-catenin pathway is critical in mediating drug resistance in cancer stem cells. mdpi.com
The following table details research findings on the activation of survival and bypass signaling pathways in fluorouracil resistance.
| Signaling Pathway | Key Activated Molecules/Alterations | Downstream Effects | Consequence for Fluorouracil Resistance | Cancer Type |
| PI3K/Akt/mTOR | Increased phosphorylation of Akt, mTOR, and GSK-3β; Loss of PTEN | Promotes cell survival and proliferation; Inhibition of apoptosis. nih.govnih.gov | Over-activation is crucial for acquired resistance. nih.gov | Colon Cancer, Gastric Cancer |
| ERK/MAPK | Constitutive activation of the pathway | Sustains cell survival and proliferation. nih.gov | Promotes resistance. Inhibition of the pathway can overcome resistance. nih.gov | Colorectal Cancer |
| p38 MAPK | Activation of the pathway | Modulates the balance between apoptosis and autophagy. nih.gov | Inhibition of the pathway can enhance sensitivity to fluorouracil. | Colon Cancer |
| NF-κB/STAT3 | Activation of NF-κB and STAT3 | Increased expression of anti-apoptotic proteins (Bcl-2, XIAP, survivin) and anti-proliferative proteins (cyclin D1, c-Myc). mdpi.com | Promotes cell survival and resistance. mdpi.com | Colon Cancer |
| Wnt/β-catenin | Activation of the pathway | Mediates drug resistance in cancer stem cells. mdpi.com | Contributes to resistance, particularly in the cancer stem cell population. mdpi.com | Colon Cancer |
Chemical Synthesis and Derivatization Research of Fluorouracil
Methodologies for Fluorouracil Chemical Synthesis
The chemical synthesis of fluorouracil can be achieved through several methods. One common approach involves the condensation of the ethyl ester of fluoroacetic acid with ethyl formate (B1220265) in the presence of a base like potassium ethoxide. chemicalbook.com This reaction forms a hydroxymethylenefluoroacetic ester intermediate, which then undergoes cyclization with S-methylisothiourea. The resulting 2-methylthio-4-hydroxy-5-fluoropyrimidine is subsequently hydrolyzed with hydrochloric acid to yield fluorouracil. chemicalbook.com
Another established method is the direct fluorination of uracil (B121893). chemicalbook.com This can be accomplished using elemental fluorine or trifluoromethyl hypofluoride. chemicalbook.com More recent advancements have focused on improving the efficiency and safety of these processes. For instance, a method has been developed that involves adding sodium methoxide (B1231860) to toluene, followed by the controlled addition of ethyl formate and methyl fluoroacetate. google.com This mixture is then reacted with urea (B33335) to produce 5-fluorouracil (B62378), with reported yield improvements to over 74.5%. google.com This process also aims to reduce solvent usage, thereby lowering manufacturing costs. google.com
Microchannel reactor technology has also been applied to the synthesis of 5-fluorouracil. chemicalbook.com In this continuous flow method, a solution of uracil and a fluorine-nitrogen mixture are introduced into a microchannel reactor. The reaction proceeds as the mixture flows through the reactor, and the crude product is then quenched, separated, and purified. chemicalbook.com This technique offers precise control over reaction parameters and enhances heat transfer, contributing to a more controlled and potentially safer synthesis. chemicalbook.com
Design and Synthesis of Novel Fluorouracil Analogues
The quest for more effective and less toxic anticancer agents has led to the design and synthesis of a wide array of novel fluorouracil analogues. eurekaselect.com These modifications often aim to improve pharmacological properties, such as increased bioactivity, selectivity, and metabolic stability. nih.gov
One strategy involves the synthesis of 5-arylurea uracil derivatives and aryl-urea derivatives bearing a perfluorophenyl group. nih.gov A straightforward synthetic technique has been employed to create these novel series of compounds, with their chemical structures confirmed through methods like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Some of these analogues have demonstrated significant anti-breast cancer potential, with studies showing their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Another area of research focuses on creating amphiphilic derivatives of 5-fluorouracil. rsc.org For example, 4-substituted 5-fluoropyrimidines with polyoxyethylene and hydrophobic alkyl chains have been synthesized. rsc.org These modifications are intended to improve the physicochemical and pharmacokinetic properties of 5-FU. rsc.org
Researchers have also explored the synthesis of derivatives containing a 5-Amino-1H-tetrazole moiety. tandfonline.com This modification is designed to reduce the excretion of urea and decrease toxicity. tandfonline.com In-silico studies and in-vitro testing on gastric cancer cell lines have suggested that these new analogues may have greater anti-cancer activity compared to the parent drug. tandfonline.com
The table below summarizes some examples of novel 5-FU analogues and their key research findings.
| Analogue Class | Key Research Findings |
| 5-Arylurea Uracil Derivatives | Induced S and G2/M phase cell cycle arrest in MCF-7 cells. nih.gov |
| Aryl-Urea Derivatives with Perfluorophenyl | Showed high binding energies to crucial protein receptors like EGFR and CDK2. nih.gov |
| Amphiphilic 4-Substituted 5-Fluoropyrimidines | When included in liposome (B1194612) formulations, showed higher cytotoxicity compared to free 5-FU on HCT116 cancer cells. rsc.org |
| 5-Amino-1H-tetrazole-linked 5-Fluorouracil | Demonstrated greater predicted anti-cancer activity against the BCL2 enzyme than 5-FU in in-silico studies. tandfonline.com |
Development of Fluorouracil Prodrugs
Prodrug strategies represent a major avenue in the development of improved 5-fluorouracil-based therapies. A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in the body to release the active parent drug. uobaghdad.edu.iq This approach aims to overcome issues like poor bioavailability, high toxicity, and lack of tumor specificity. nih.govdcu.ie
N-1 Modified Derivatives
Modifications at the N-1 position of the fluorouracil ring have been a significant focus of prodrug design. nih.gov These N-1 substituted derivatives often exhibit improved pharmacological and pharmacokinetic properties. nih.govnih.gov
One approach involves the synthesis of ester-based derivatives. For instance, a series of novel 5-fluorouracil derivatives have been synthesized through the benzoylation of N1-hydroxymethyl-5-fluorouracil. undip.ac.id This reaction, known as the Schotten-Baumann reaction, has been used to create compounds with various benzoyl chloride substituents. undip.ac.id The synthesis conditions, such as reaction time and temperature, have been optimized to achieve good yields. undip.ac.id
Another strategy involves creating N1-substituted 5-FU prodrugs that can be activated by external triggers like radiation. mdpi.comresearchgate.net The goal is to achieve site-specific release of 5-FU in the tumor tissue, thereby improving specificity. mdpi.comresearchgate.net Researchers have synthesized N1-C5-linked 5-FU dimers and other N1-substituted prodrugs that release 5-FU upon interaction with radiation-induced free radicals. mdpi.comresearchgate.net
The table below provides examples of N-1 modified 5-FU derivatives and their synthesis details.
| Derivative Type | Synthesis Method |
| Ester-Based Derivatives | Benzoylation of N1-hydroxymethyl-5-fluorouracil using various benzoyl chlorides (Schotten-Baumann reaction). undip.ac.id |
| Radiation-Activated Prodrugs | Synthesis of N1-C5-linked 5-FU dimers and 5-fluoro-1-(2′-oxocycloalkyl)uracils. researchgate.net |
| (Acyloxy)methylene Derivatives | Reaction of 5-Fu with formaldehyde (B43269) to form a hydroxymethylene intermediate, followed by coupling with carboxylic acids. nih.gov |
Conjugates with Peptides and Amino Acids
Conjugating 5-fluorouracil with peptides and amino acids is a well-explored strategy to enhance its delivery and efficacy. nih.gov Peptides play a crucial role in human metabolism, and their use as carriers for 5-FU aims to improve the drug's physicochemical and biological properties. nih.gov
One common method involves synthesizing 5-fluorouracil-1-yl acetic acid, which is then coupled with various amino acid esters. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) are often used as coupling agents in this process. nih.gov The resulting amino acid ester derivatives of 5-FU have been evaluated for their antitumor activity, with some showing greater inhibitory effects than 5-FU itself against certain cancer cell lines. nih.gov
Another approach involves the conjugation of 5-FU with L-cysteine. In one study, nanoparticles loaded with 5-FU were surface-modified by conjugation with L-cysteine. tandfonline.com This was done to improve the distribution of 5-FU, particularly to the lungs. tandfonline.com
The metabolism of 5-FU can also lead to the formation of conjugates. For example, a metabolite of 5-FU, 2-fluoro-beta-alanine, has been found to conjugate with cholic acid in the body. nih.govpnas.org
Nucleoside-Based Prodrugs
The development of nucleoside-based prodrugs of 5-fluorouracil has been a significant area of research, leading to clinically successful drugs. These prodrugs often involve modifying the 5-FU molecule to resemble a nucleoside, which can facilitate its transport into cells and subsequent conversion to the active form.
The synthesis of fluorinated nucleosides can be achieved through two main approaches: direct fluorination of a nucleoside or coupling a fluorinated sugar with the nucleobase (a convergent approach). mdpi.com The convergent approach is frequently used for synthesizing 2'-fluoro nucleosides. mdpi.com
One notable example of a nucleoside-based prodrug is capecitabine (B1668275). Research has been conducted on the synthesis of [18F]-labeled capecitabine to be used as an imaging agent to monitor tumor enzyme activity non-invasively. unimi.it
Another strategy involves creating seco-nucleosides, where the sugar ring is opened. 5-Fluorouracil seco-nucleosides incorporating a N-(2-chloroethyl)-N-nitrosourea (CNU) residue have been synthesized. nih.gov These molecular combinations of antitumor drugs are being explored for their potential biological activity. nih.gov
The table below lists some nucleoside-based 5-FU prodrugs and their synthetic strategies.
| Prodrug Type | Synthetic Strategy |
| [18F]-Capecitabine | Nucleophilic substitution of a 5-nitro group on a precursor molecule. unimi.it |
| 5-Fluorouracil Seco-nucleosides with CNU | Synthesis using aryl N-nitrosocarbamates for easier preparation. nih.gov |
| 2'-Fluoro Nucleosides | Convergent synthesis involving the coupling of a fluorinated sugar with the nucleobase. mdpi.com |
Mutual Prodrug Strategies (e.g., with NSAIDs, Photosensitizers)
The "mutual prodrug" approach has emerged as a promising strategy to enhance the therapeutic profile of 5-fluorouracil. nih.gov This involves linking 5-FU to another pharmacologically active compound, often through a biodegradable spacer. tandfonline.com The goal is for the two active agents to be released simultaneously at the target site, potentially leading to synergistic effects and reduced side effects. nih.govnih.gov
NSAID Conjugates:
Several studies have focused on creating mutual prodrugs of 5-FU with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and meloxicam. uobaghdad.edu.iqresearchgate.net The rationale is that NSAIDs themselves may possess antitumor properties. uobaghdad.edu.iq The synthesis of these conjugates often involves multi-step reaction procedures to link the two drug molecules. researchgate.net These mutual prodrugs are designed to be selectively cleaved by enzymes that are elevated in tumor tissues. uobaghdad.edu.iqresearchgate.net
Photosensitizer Conjugates:
Another innovative approach is the conjugation of 5-FU with photosensitizers for use in photodynamic therapy (PDT). dcu.ie Photosensitizers tend to accumulate in cancerous tissues. dcu.ie When activated by light, they generate reactive oxygen species that can kill cancer cells. By linking 5-FU to a photosensitizer, the aim is to achieve targeted delivery of the chemotherapeutic agent to the tumor, where it can be released and exert its effect, potentially in synergy with the photodynamic action. dcu.iebvsalud.org
For example, conjugates of 5-FU with chlorin (B1196114) e6 and gallium corroles have been synthesized. bvsalud.orgnih.gov These conjugates have shown enhanced photodynamic antitumor activity in preclinical studies. nih.gov The linkage is often designed to be pH-responsive, allowing for the release of 5-FU in the acidic tumor microenvironment. bvsalud.org
The table below highlights some mutual prodrug strategies involving 5-FU.
| Conjugated Moiety | Rationale | Example |
| NSAIDs (e.g., Ibuprofen, Meloxicam) | Potential for synergistic antitumor effects and targeted release in tumor tissue. uobaghdad.edu.iqresearchgate.net | 5-FU-NSAID conjugates designed for enzymatic cleavage. uobaghdad.edu.iqresearchgate.net |
| Photosensitizers (e.g., Chlorin e6, Gallium Corroles) | Targeted delivery to tumors and combined chemo-photodynamic therapy. dcu.ienih.gov | pH-responsive conjugates that release 5-FU in the tumor microenvironment. bvsalud.org |
| Heme Oxygenase-1 (HO-1) Inhibitors | To develop novel polypharmacological agents to improve existing cancer chemotherapies. tandfonline.com | 5-FU conjugated to an azole-based HO-1 inhibitor via a succinic acid linker. tandfonline.com |
Supramamolecular Chemistry: Cocrystals and Inclusion Complexes
The field of supramolecular chemistry offers innovative strategies to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their covalent bond structure. In the context of fluorouracil, the formation of cocrystals and inclusion complexes has been explored to enhance its solubility, stability, and bioavailability.
Coformer Selection and Cocrystallization Techniques
The selection of an appropriate coformer is a critical step in the development of cocrystals. The primary approach involves identifying molecules that can form robust intermolecular interactions, such as hydrogen bonds, with the API. globalresearchonline.net For fluorouracil, coformers are often selected based on the presence of complementary functional groups capable of forming supramolecular synthons. globalresearchonline.net These are structural units formed through intermolecular interactions. globalresearchonline.net
Several techniques are employed for the screening and selection of suitable coformers. Thermal screening methods like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) offer a rapid and efficient way to assess the potential for cocrystal formation between an API and a coformer. mdpi.com For instance, physical mixtures of the API and coformer can be analyzed for exothermic peaks following an endothermic peak in the DSC profile, which can indicate cocrystal formation. mdpi.com
Once a suitable coformer is identified, various techniques can be utilized for cocrystallization. These methods can be broadly categorized into solvent-based and solid-state methods. mdpi.com
Solvent-Based Techniques:
Solvent Evaporation: This is a common method where the API and coformer are dissolved in a suitable solvent, and the solvent is slowly evaporated to induce cocrystallization. mdpi.com This technique is well-suited for producing single crystals for structural analysis. mdpi.com
Slurry and Reactive Cocrystallization: These methods involve suspending the API and coformer in a small amount of solvent, which can facilitate the conversion to the cocrystal form. mdpi.com
Supercritical Anti-Solvent (SAS): In this technique, a solution of the API and coformer is sprayed into a supercritical fluid (e.g., CO2), which acts as an anti-solvent, causing rapid precipitation of cocrystals. researchgate.net Pure 5-FU-urea cocrystals have been successfully obtained using the SAS technique. researchgate.net
Solid-State (Non-Solvent) Techniques:
Neat Grinding: This involves the physical or mechanical grinding of the API and coformer together without the use of any solvent. mdpi.com
Liquid-Assisted Grinding (LAG): This method is similar to neat grinding but involves the addition of a small amount of a liquid to facilitate the cocrystallization process. mdpi.comacs.org
Hot-Melt Extrusion: This technique involves melting a mixture of the API and coformer, which then crystallizes upon cooling. mdpi.com
Research has demonstrated the successful synthesis of fluorouracil cocrystals with various coformers, including gentisic acid, 3,4-dihydroxybenzoic acid, and 4-aminopyridine, using mechanochemical methods. researchgate.net Another study reported the synthesis of fluorouracil cocrystals with succinic acid, cinnamic acid, malic acid, and benzoic acid using a combination of solid-state grinding and slow evaporation. acs.org
Table 1: Examples of Fluorouracil Cocrystals and Formation Techniques
| Coformer | Cocrystallization Technique | Reference |
|---|---|---|
| Urea | Supercritical Anti-Solvent (SAS) | researchgate.net |
| Gentisic Acid | Mechanochemical Grinding | researchgate.net |
| 3,4-dihydroxybenzoic acid | Mechanochemical Grinding | researchgate.net |
| 4-aminopyridine | Mechanochemical Grinding | researchgate.net |
| Cinnamic Acid | Solid State Grinding followed by Slow Evaporation | acs.org |
| L-Proline | Not specified | mdpi.com |
Cyclodextrin-Based Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules, such as drugs, within their hydrophobic cavity, forming inclusion complexes. chalcogen.ro This encapsulation can lead to improved solubility, stability, and bioavailability of the guest molecule. chalcogen.ronih.gov The formation of inclusion complexes between fluorouracil and various cyclodextrins has been extensively studied. chalcogen.rorsc.org
Both native cyclodextrins, such as alpha-cyclodextrin (B1665218) (α-CD) and beta-cyclodextrin (B164692) (β-CD), and modified cyclodextrins, like hydroxypropyl-β-cyclodextrin and cholesteryl-modified β-cyclodextrin, have been investigated for their ability to form complexes with fluorouracil. chalcogen.rorsc.org The stoichiometry of these complexes is typically 1:1, meaning one molecule of fluorouracil is included within one molecule of cyclodextrin (B1172386). chalcogen.rojapsonline.com
The formation of these inclusion complexes has been confirmed through various analytical techniques, including UV-Vis spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, X-ray powder diffractometry, and molecular modeling. chalcogen.ronih.govmdpi.com For example, changes in the UV absorbance and shifts in the FT-IR spectra of fluorouracil upon addition of cyclodextrin provide evidence of complex formation. nih.govmdpi.com Molecular docking studies have also been employed to evaluate the binding mode and affinity of the inclusion complexes. nih.gov
Studies have shown that the inclusion of fluorouracil in cyclodextrins is an exothermic and spontaneous process. chalcogen.ro The complexation efficiency can be influenced by the type of cyclodextrin used and the preparation method. Common methods for preparing solid-state inclusion complexes include the kneading method, co-evaporation, and freeze-drying. japsonline.commdpi.com Research indicates that the freeze-drying method is particularly effective in forming solid-state complexes between fluorouracil and β-cyclodextrin. japsonline.com
Table 2: Investigated Cyclodextrins for Fluorouracil Inclusion Complexes
| Cyclodextrin Type | Key Findings | Reference(s) |
|---|---|---|
| α-Cyclodextrin | Forms inclusion complexes, improving solubility and bioavailability. | chalcogen.ronih.gov |
| β-Cyclodextrin | Forms stable 1:1 inclusion complexes, enhancing solubility and dissolution rate. | chalcogen.rojapsonline.comresearchgate.net |
| Hydroxypropyl-α-cyclodextrin | Investigated for complexation with fluorouracil. | chalcogen.ro |
| Hydroxypropyl-β-cyclodextrin | Investigated for complexation with fluorouracil. | chalcogen.ro |
| Cholesteryl-modified β-cyclodextrin | Can complex a maximum of three molecules of fluorouracil per cyclodextrin molecule. | rsc.org |
Chemical Modifications for Enhanced Stability and Selectivity
Beyond supramolecular approaches, direct chemical modifications of the fluorouracil molecule have been pursued to enhance its stability and tumor selectivity. spandidos-publications.comresearchgate.net A primary strategy in this area is the development of prodrugs. spandidos-publications.com A prodrug is a pharmacologically inactive derivative of a drug that is converted into the active form within the body through metabolic processes. spandidos-publications.com This approach aims to overcome some of the limitations of conventional fluorouracil administration, such as systemic toxicity and metabolic instability. spandidos-publications.comnih.gov
One of the most successful fluorouracil prodrugs is capecitabine, which is orally administered and designed for tumor-specific activation. spandidos-publications.com This targeted release is intended to increase the concentration of fluorouracil at the tumor site while minimizing systemic exposure and associated side effects. spandidos-publications.com
Another innovative approach involves the design of reactive oxygen species (ROS)-activated prodrugs. nih.gov Cancer cells often exhibit higher levels of ROS compared to normal cells. This difference can be exploited by designing prodrugs that are cleaved to release the active drug specifically in the high-ROS tumor microenvironment. nih.gov Researchers have developed arylboronate-based prodrugs of fluorouracil that are efficiently activated by ROS, leading to the selective killing of cancer cells over normal cells. nih.gov
Furthermore, chemical modifications have been explored to improve the solubility and delivery of fluorouracil. For instance, hyperbranched polyglycidol modified with aryl groups has been used to enhance the solubility of fluorouracil in aqueous media, leading to improved efficacy and selectivity against certain cancer cells. acs.org Encapsulation of fluorouracil into carriers like mesoporous silica (B1680970) nanoparticles, which can be surface-functionalized, is another strategy to control drug release and improve stability. researchgate.net
Structural Biology and Computational Chemistry of Fluorouracil
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the dynamics and energetics of fluorouracil's interactions with various biological molecules and carrier systems. These computational methods offer a window into the atomic-level details that govern the drug's efficacy and delivery.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique has been extensively applied to understand the behavior of fluorouracil in different biological environments, providing insights that are crucial for drug design and the development of effective delivery systems. researchgate.netmdpi.com
MD simulations have been instrumental in elucidating the binding dynamics of fluorouracil's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), with its primary target, thymidylate synthase (TS). nih.gov These simulations reveal the intricate network of interactions that stabilize the drug-protein complex. For instance, studies have shown that modified 5-FU derivatives can exhibit more stable interactions with thymidylate synthase, as indicated by lower root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values during simulations. researchgate.net One computational study identified that a modified co-crystal of 5-FU enhanced the binding strength of another antifolate drug, raltitrexed, to thymidylate synthase, with key interactions involving residues such as Arg50A, Leu192A, and Cys195A. thaiscience.info In silico analyses have also been used to design and evaluate new analogues of 5-FU, with molecular docking studies predicting their binding affinity to TS. nih.gov For example, one analogue, PRA10, showed a high binding affinity of -9.1 Kcal/mol. nih.gov Furthermore, simulations comparing human TS with that of Mycobacterium tuberculosis have highlighted differences in ligand selectivity and the role of specific amino acids, such as tyrosine at position 135 in human TS, in amplifying this selectivity. nih.gov
Table 1: Key Amino Acid Residues in Thymidylate Synthase Interacting with 5-FU Derivatives
| Interacting Residue | Role in Binding | Reference |
|---|---|---|
| Arg50A | Pivotal residue in the nucleotide binding site. | thaiscience.info |
| Leu192A | Plays a main role in the nucleotide binding site. | thaiscience.info |
| Cys195A | Key residue in the nucleotide binding site. | thaiscience.info |
| Tyr135 (human) | Amplifies selectivity for F-dUMP over dUMP. | nih.gov |
| N226 (human) | Forms H-bonds with the Watson-Crick edge of the ligand. | nih.gov |
MD simulations have been employed to understand the consequences of fluorouracil incorporation into DNA and RNA. These studies investigate how the presence of the fluorinated base affects the structure, stability, and dynamics of nucleic acid duplexes. nih.gov Comparative simulations of halogen-modified nucleic acids, including those with incorporated 5-fluorouracil (B62378), have shown that while the interaction energy with complementary adenine (B156593) increases, significant conformational changes and destabilization of the double helix are more pronounced with other modifications like trifluorothymidine. nih.gov All-atom MD simulations on a 10-base polymer of FdUMP (F10) and its RNA analog (FUMP nih.gov) have provided insights into their structural stability, with phosphate (B84403) interactions contributing to the formation of stable hairpin-like structures. nih.gov Computational analyses have also explored the intermolecular interactions between 5-fluorouracil and DNA base pairs, indicating a higher preference for Watson-Crick over Hoogsteen base pairs. acs.org The binding energies suggest that the formation of 5FU-DNA base pair complexes is stable and enthalpy-driven. acs.org
MD simulations are pivotal in designing and optimizing drug delivery systems for fluorouracil. mdpi.commdpi.com
Liposomes: Coarse-grained MD simulations have been used to study the partitioning and release of 5-FU from liposomes. nih.govnih.gov These studies reveal that 5-FU tends to accumulate at the water-lipid interface near the polar headgroups and does not partition into the hydrophobic core. nih.gov The inclusion of cholesterol can increase the distribution of the drug in the aqueous space between bilayers, while cationic lipids like DOTAP have a lesser effect on drug distribution. nih.gov
Metal-Organic Frameworks (MOFs): MD simulations have investigated the loading and interaction of 5-FU within the cavities of MOFs like UiO-66 and MOF-74. mdpi.comnih.gov These simulations help identify favorable binding sites and predict drug loading capacities. mdpi.comresearchgate.net For example, in UiO-66, 5-fluorouracil showed a tendency to load on surface metal centers. nih.gov Grand Canonical Monte Carlo (GCMC) simulations, another computational technique, have also been used to study the adsorption of 5-FU in various MOFs, with UiO-66-NDC showing a high drug loading capacity of 51.23 ± 1.09%. researchgate.net
Clay Minerals: The intercalation of 5-fluorouracil into clay minerals like montmorillonite (B579905) has been modeled to assess their potential as drug carriers. scirp.orgresearchgate.net Molecular mechanics and other computational approaches have been used to calculate the optimized structure of 5-FU between the clay layers, showing that the drug molecules can cause the clay to swell. scirp.orgresearchgate.netcambridge.org These simulations help in understanding the structural changes and stability of such drug delivery systems. mdpi.commdpi.com
Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of fluorouracil.
Density Functional Theory (DFT): DFT calculations have been widely used to investigate the structure, vibrational frequencies, and electronic properties of 5-FU. researchgate.netearthlinepublishers.com These studies have explored H-bonded complexes between 5-FU and DNA bases, as well as its interaction with solvents and ions like Ca++. researchgate.netearthlinepublishers.com DFT has also been used to study the hydrogen bonding modes in co-crystals of 5-fluorouracil, for example with proline, by comparing theoretical and experimental terahertz spectra. spectroscopyonline.com
Hartree-Fock and Post-Hartree-Fock Methods: Ab initio Hartree-Fock and post-Hartree-Fock calculations (like MP2 and MP4) have been performed to study the tautomeric forms of 5-fluorouracil and the barriers for proton transfer, both in the gas phase and in the presence of water molecules. nih.govresearchgate.netresearchgate.net These calculations have shown that the 2,4-dioxo form is the most stable and that water can significantly lower the energy barrier for tautomerization. nih.govresearchgate.net
Semi-Empirical Methods: Semi-empirical methods, such as PM3 and MNDO/d, have been used to model larger systems, such as the interaction of 5-FU with carbon nanotubes or its intercalation in clay minerals. scirp.orgresearchgate.netscielo.org.co These methods allow for the study of the effects of carrier size and geometry on binding energy. scielo.org.co For example, calculations have been used to model the optimized structure of 5-fluorouracil intercalated in montmorillonite. scirp.orgresearchgate.net
Table 2: Comparison of Quantum Chemical Methods Used to Study Fluorouracil
| Method | Application | Key Findings | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating H-bonding, solvent effects, and electronic properties. | Characterized stable complexes of 5-FU with DNA bases and ions; elucidated hydrogen bonding in co-crystals. | researchgate.netearthlinepublishers.comspectroscopyonline.com |
| Hartree-Fock / Post-Hartree-Fock | Studying tautomerism and proton transfer. | The 2,4-dioxo form is most stable; water catalyzes tautomerization by lowering the energy barrier. | nih.govresearchgate.netresearchgate.net |
| Semi-Empirical (PM3, MNDO/d) | Modeling large systems like drug-carrier interactions. | Calculated binding energies of 5-FU with carbon nanotubes and modeled its structure within clay minerals. | scirp.orgresearchgate.netscielo.org.co |
Computational approaches are increasingly used to predict the solubility and interaction profiles of drugs like fluorouracil, guiding formulation development and predicting biological activity. acs.orgmdpi.comtandfonline.com
Solubility Prediction: Programs like HSPiP (Hansen Solubility Parameters in Practice) have been used to predict the solubility of 5-FU in various solvents. acs.org These predictions, often validated by experimental data, help in selecting suitable solvents for formulation and analytical methods. acs.org For instance, acetonitrile (B52724) was identified as a more suitable solvent than methanol (B129727) for 5-FU based on both predictive and experimental data. acs.org Molecular modeling studies have also been used to support the increased aqueous solubility of 5-fluorouracil through complexation with β-cyclodextrin. researchgate.netjapsonline.com
Interaction Prediction: In silico tools are used to predict the pharmacokinetic parameters and interactions of 5-FU with other molecules. mdpi.comnih.gov For example, simulations have predicted that 5-FU has enhanced permeability properties compared to other chemotherapeutic agents, which was later confirmed by in vitro studies showing synergistic cytotoxic effects when combined with certain cell-penetrating peptides in colorectal cancer cells. mdpi.comnih.gov Molecular docking and dynamics simulations have also been used to investigate the synergistic interactions of 5-FU with other compounds, such as curcumin (B1669340) analogues, in inhibiting proteins like B-cell lymphoma 2 (BCL-2). researchgate.net
Molecular Dynamics (MD) Simulations of Fluorouracil Interactions
Advanced Structural Characterization Techniques in Research
The elucidation of the structural and electronic properties of fluorouracil and its derivatives is paramount for understanding their mechanism of action and for the rational design of new, more effective therapeutic agents. Advanced analytical techniques provide the necessary insights into the three-dimensional arrangement of atoms, the nature of intermolecular interactions, and the electronic distribution within these molecules.
X-ray Diffraction Studies of Fluorouracil and its Complexes
X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional structure of crystalline solids, including active pharmaceutical ingredients (APIs) and their various solid forms. For fluorouracil, single-crystal and powder X-ray diffraction studies have been instrumental in characterizing its structure and that of its numerous complexes and co-crystals.
In another study, a cocrystal of 5-fluorouracil with nicotinamide (B372718) was synthesized and its structure elucidated by single-crystal X-ray diffraction. acs.org This analysis revealed a molecular structure comprising three 5-fluorouracil molecules, one nicotinamide molecule, and one water molecule, all connected through hydrogen bonding and lone pair electron−π stacking interactions. acs.org The crystal structure of the human dihydroorotase domain in complex with 5-fluorouracil has also been determined, providing insights into the binding of this anticancer drug to its protein target. rcsb.org
Powder X-ray diffraction (PXRD) is a complementary technique that is particularly useful for characterizing polycrystalline materials and for identifying new solid phases. PXRD patterns serve as a fingerprint for a specific crystalline form. The formation of new 5-fluorouracil cocrystals with various co-formers, such as Schiff bases, has been confirmed by significant changes in the PXRD patterns compared to the individual components. mdpi.com For example, the characteristic peak of 5-fluorouracil at a 2θ angle of 28.37° shows a noticeable transformation in its cocrystals. mdpi.com Similarly, the formation of inclusion complexes with cyclodextrins and intercalation into layered double hydroxides have been verified by PXRD, which shows shifts in the diffraction peaks indicative of the new structural arrangements. mdpi.comacs.org
Table 1: Selected X-ray Diffraction Studies of Fluorouracil and its Complexes
| Complex/Co-crystal | Technique | Key Findings | Reference |
| 5-Fluorouracil and 9-ethylhypoxanthine | Single-crystal XRD | 1:1 complex, monoclinic lattice, sheet structure with hydrogen-bonded fluorouracil pairs. | nih.gov |
| 5-Fluorouracil and L-phenylalanine | Single-crystal XRD | 1:1 ratio, zwitterionic cocrystal with a 3D supramolecular network. | rsc.org |
| 5-Fluorouracil and Nicotinamide | Single-crystal XRD | 3:1:1 ratio of 5-FU, nicotinamide, and water; hydrogen bonding and lone pair electron−π stacking. | acs.org |
| Human Dihydroorotase and 5-Fluorouracil | Single-crystal XRD | Complexed crystal structure at 1.97 Å resolution, revealing the binding mode at the active site. | rcsb.org |
| 5-Fluorouracil and Schiff Bases | Powder XRD | Significant shifting of 5-FU peaks, indicating the formation of new cocrystal structures. | mdpi.com |
| 5-Fluorouracil and Cyclodextrins | Powder XRD | Changes in crystallinity upon complex formation, confirming host-guest interaction. | mdpi.com |
| 5-Fluorouracil/CMCD in ZnAl-LDH | Powder XRD | Successful intercalation of the inclusion complex into the layered double hydroxide (B78521) gallery. | acs.org |
| Ruthenium-based 5-Fluorouracil Complex | Single-crystal XRD | First reported crystal structure of a ruthenium-based 5-fluorouracil complex. | researchgate.net |
Spectroscopic Characterization (e.g., FT-IR, NMR, Mass Spectrometry) for New Compounds
Spectroscopic techniques are indispensable for the characterization of newly synthesized fluorouracil derivatives and complexes, providing detailed information about their chemical structure, bonding, and molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of new fluorouracil compounds, FT-IR is crucial for confirming the formation of derivatives and cocrystals. For example, in the synthesis of 5-fluorouracil-substituted ampelopsin derivatives, the IR spectra showed characteristic bands for the N-H groups. nih.govmdpi.com The formation of cocrystals with gallic acid was suggested by the existence of hydrogen bonding interactions between the C=O group of 5-fluorouracil and the O-H group of gallic acid, as observed in the FT-IR spectrum. nih.gov Similarly, the synthesis of cocrystals with various Schiff bases was supported by shifts in the vibrational frequencies of the N-H and carbonyl groups of 5-fluorouracil. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are routinely used to confirm the structures of new 5-fluorouracil derivatives. For instance, the structures of novel 5-fluorouracil-substituted ampelopsin derivatives were confirmed by ¹H-NMR and ¹³C-NMR, along with other spectroscopic techniques. mdpi.comnih.gov The synthesis of a series of six new 5-fluorouracil derivatives was also confirmed using ¹H- and ¹³C-NMR, mass spectrometry, and elemental analysis. nih.govmdpi.com
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of new compounds and for confirming their elemental composition. Electron impact mass spectrometry has been used to determine the position of substituents on N-substituted derivatives of 5-fluorouracil, where characteristic fragment ions are produced depending on the substitution pattern. nih.gov The structures of newly synthesized 5-fluorouracil derivatives are often confirmed by mass spectrometry, in conjunction with NMR and elemental analysis. nih.govnih.govmdpi.com High-resolution mass spectrometry has also been employed to study the noncovalent complexes between 5-fluorouracil and catechins, confirming their presence in solution. researchgate.net Furthermore, a high-resolution mass spectrometry-based method has been developed to quantify 5-fluorouracil metabolites in cancer cells. nih.gov
Table 2: Spectroscopic Characterization of New Fluorouracil Compounds
| Compound Type | Technique | Key Findings | Reference |
| 5-Fluorouracil-substituted ampelopsin derivatives | FT-IR, ¹H-NMR, ¹³C-NMR, MS | Confirmed the structures of two new derivatives. | nih.govmdpi.comnih.gov |
| Novel 5-fluorouracil derivatives | ¹H-NMR, ¹³C-NMR, MS, Elemental Analysis | Confirmed the structures of a series of six new derivatives. | nih.govmdpi.com |
| 5-Fluorouracil cocrystal with gallic acid | FT-IR, Raman, PXRD | Suggested hydrogen bonding between the C=O of 5-FU and O-H of gallic acid. | nih.gov |
| 5-Fluorouracil cocrystals with Schiff bases | FT-IR, PXRD | Showed shifts in N-H and carbonyl group frequencies, confirming cocrystal formation. | mdpi.com |
| N-substituted derivatives of 5-fluorouracil | Electron Impact Mass Spectrometry | Produced characteristic fragment ions, allowing for the determination of the substituent position. | nih.gov |
| 5-Fluorouracil and catechins complexes | High-Resolution Mass Spectrometry | Confirmed the formation of bimolecular noncovalent complexes in solution. | researchgate.net |
| 5-Fluorouracil metabolites in cancer cells | High-Resolution Mass Spectrometry | Developed a quantitative method to measure 5-FU metabolites. | nih.gov |
Ultrastructural Analysis of Cellular and Tissue Morphological Changes
Electron microscopy, including both transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provides high-resolution images of cellular and tissue structures, revealing the ultrastructural changes induced by therapeutic agents like fluorouracil.
Studies have shown that fluorouracil can induce significant morphological alterations in various cell types. In endothelial cells and cardiomyocytes, treatment with 5-FU led to signs of autophagy, including the rupture of mitochondrial cristae and dilatation of the endoplasmic reticulum cisternae. nih.govplos.orgnih.gov In vivo studies in a xenograft model also demonstrated ultrastructural changes in the endothelium of different organs following 5-FU treatment. nih.govnih.govplos.org
In the small intestine of rats, 5-fluorouracil administration resulted in marked degenerative changes at the ultrastructural level. These changes included the loss of microvilli, cytoplasmic vacuolations, an increase in lysosomes, dilated and vesiculated rough endoplasmic reticulum, and swollen mitochondria with disintegrated cristae. scialert.net Goblet cells appeared depleted of mucus, and both enteroendocrine and Paneth cells showed degenerative changes and autophagic vacuoles. scialert.net
Furthermore, the treatment of superficial basal cell epithelioma with topical 5-fluorouracil led to observable changes in tumor cells and the adjacent epidermis under electron microscopy. nih.gov After one week of treatment, focal discontinuities in the basal lamina and wider intercellular spaces were observed, along with a reduction and condensation of tonofilaments. nih.gov Mitochondrial degeneration and irregularities in nucleoli were also noted. nih.gov
In smooth muscle cells, 5-FU treatment induced changes in both cellular and nuclear morphology. plos.org This included a decrease in the number of stress fibers and a significant reduction in caveolin-3 positive cells, which could be linked to alterations in contractility. plos.org
Table 3: Ultrastructural Changes Induced by Fluorouracil
| Cell/Tissue Type | Microscopy Technique | Observed Morphological Changes | Reference |
| Endothelial Cells and Cardiomyocytes | Transmission Electron Microscopy (TEM) | Signs of autophagy, rupture of mitochondrial cristae, dilatation of endoplasmic reticulum. | nih.govplos.orgnih.gov |
| Rat Small Intestinal Mucosa | Transmission Electron Microscopy (TEM) | Loss of microvilli, cytoplasmic vacuolations, swollen mitochondria, degranulated goblet cells. | scialert.net |
| Superficial Basal Cell Epithelioma | Electron Microscopy | Discontinuities in basal lamina, wider intercellular spaces, mitochondrial degeneration, irregular nucleoli. | nih.gov |
| Smooth Muscle Cells | Phase Contrast Microscopy, DAPI staining | Changes in cellular and nuclear morphology, decrease in stress fibers. | plos.org |
| Endothelium of Small Arteries | Scanning and Transmission Electron Microscopy (SEM, TEM) | Severe cell damage with accompanying thrombus formation. | usu.edu |
| Flexor Tendon | Light, Scanning, and Transmission Electron Microscopy | Morphologic and histologic differences in adhesion formation. | nih.gov |
Advanced Delivery Systems Research for Fluorouracil Material Science and Nanotechnology Perspectives
Nanoparticle-Based Delivery Platforms
Nanoparticles offer a versatile platform for drug delivery, with the ability to encapsulate therapeutic agents and modify their pharmacokinetic profiles. nih.govresearchgate.net Various types of nanoparticles are being investigated for the delivery of fluorouracil, each with unique properties and potential advantages. dovepress.com
Polymeric Nanoparticles (e.g., Oxidized Sodium Alginate Nanoparticles)
Polymeric nanoparticles are a major focus of research due to their biodegradability, biocompatibility, and the tunability of their chemical composition to optimize drug compatibility and release. researchgate.netnih.gov One promising example involves the use of oxidized sodium alginate (OSA). nih.govresearchgate.netnih.gov Sodium alginate, a natural polymer, is favored for its ability to shield drugs and facilitate sustained or controlled release. nih.govnih.gov The oxidation of sodium alginate to OSA introduces highly reactive aldehyde groups, which can influence the material's properties. nih.gov
A recent study focused on the synthesis of OSA nanoparticles for the delivery of 5-fluorouracil (B62378) (OSANP@5-FU). nih.govresearchgate.netnih.gov The research highlighted the following key findings:
Enhanced Encapsulation and Stability: The study achieved a 68% encapsulation efficiency of 5-FU within the OSA nanoparticles. nih.govresearchgate.netnih.gov The nanoparticles demonstrated high zeta potential, contributing to their stability. nih.govnih.gov
pH-Responsive Release: The release of 5-FU from the nanoparticles was found to be pH-dependent, with a greater release observed in acidic conditions compared to neutral pH levels. nih.govnih.goviapchem.org This is a beneficial characteristic for targeting the acidic tumor microenvironment. nih.gov
Controlled Release Mechanism: The release of 5-FU from the OSANPs was identified to follow Fickian diffusion, as determined by the Korsmeyer-Peppas mathematical model. nih.govnih.goviapchem.org
| Parameter | Value | Reference |
| Initial OSA Nanoparticle Size | 177.8 nm | nih.govnih.gov |
| 5-FU Loaded Nanoparticle Size | 226.6 nm | nih.govnih.gov |
| Encapsulation Efficiency | 68% | nih.govresearchgate.netnih.gov |
| 5-FU Release (510 minutes) | 46% - 54% | nih.govresearchgate.netnih.gov |
Lipid-Based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles)
Lipid-based nanocarriers, including liposomes and solid lipid nanoparticles (SLNs), represent another significant avenue for improving fluorouracil delivery. tandfonline.comscienceopen.comacs.orgfrontiersin.org These systems are particularly advantageous for their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs. scienceopen.complos.org
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers. acs.orgfrontiersin.org They can encapsulate hydrophilic drugs like 5-fluorouracil in their aqueous core. acs.org
Solid Lipid Nanoparticles (SLNs): SLNs are produced from solid lipids and offer good physical stability and controlled release profiles. scienceopen.comfrontiersin.orgplos.org They have been shown to enhance the skin permeability of 5-FU and can be formulated into gels for topical application. plos.org Research has demonstrated that SLNs can improve the in vitro release behavior of 5-FU compared to the drug alone. dovepress.comnih.gov
A study investigating 5-FU-loaded SLNs for skin cancer treatment found that the nanoparticles could be effectively prepared using a hot melt encapsulation method and incorporated into a carbopol gel for sustained delivery. plos.org
| Nanocarrier Type | Key Features | Reference |
| Liposomes | Phospholipid bilayer structure, encapsulates hydrophilic drugs. | acs.orgfrontiersin.org |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix, enhances drug stability and controls release. | scienceopen.complos.org |
| Nanostructured Lipid Carriers (NLCs) | Combination of solid and liquid lipids, improved drug loading and stability. | scienceopen.comfrontiersin.org |
Metal-Organic Frameworks (MOFs) for Encapsulation
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and biocompatibility make them promising candidates for drug delivery. acs.orgresearchgate.net
Several studies have explored the use of MOFs for encapsulating 5-fluorouracil:
Iron-Based MOFs: One approach involved the synthesis of an iron-based MOF (Fe-MOF) using a solvothermal method. researchgate.net This Fe-MOF demonstrated a high surface area (688.55 m²/g) and a pore size of 5.45 nm, suitable for drug encapsulation. researchgate.net Mechanochemical methods have also been employed to encapsulate 5-FU within the iron-based MIL-100 MOF. rsc.org
Magnesium-Based MOFs: A luminescent, nano-sized magnesium-based MOF (TDL-Mg) was constructed for the sustained release of 5-FU. acs.org This MOF exhibited a drug loading capacity of 28.2 wt % and demonstrated sustained, slow release. acs.org Another study utilized a biocompatible nanostructured MOF (NMOF-74) with a very high surface area of 950 m²/g, achieving a drug loading efficiency of 97.9%. acs.org
Copper-Based MOFs: A robust microporous copper-based MOF was synthesized and studied for the encapsulation and delivery of 5-FU. x-mol.net
Cyclodextrin-Based MOFs: The potential of cyclodextrin-based MOFs (CD-MOFs) as multi-drug carriers has been investigated, with studies confirming the encapsulation of 5-FU. nih.gov
| MOF Type | Key Characteristics | 5-FU Loading | Reference |
| Iron-Based MOF (Fe-MOF) | High surface area (688.55 m²/g), mesoporous structure. | - | researchgate.net |
| Magnesium-Based MOF (TDL-Mg) | 3D supramolecular architecture, nano-sized. | 28.2 wt % | acs.org |
| Nanostructured MOF (NMOF-74) | High surface area (950 m²/g), nanometric particle size. | 97.9% efficiency | acs.org |
| Copper-Based MOF | Robust microporous structure. | - | x-mol.net |
| Cyclodextrin-Based MOF (γ-CD-MOF) | Amphiphilic pores for multi-drug encapsulation. | 0.0536 mol/mol (experimental) | nih.gov |
Inorganic Nanocarriers (e.g., Montmorillonite (B579905) Clay)
Inorganic materials like clay minerals are also being explored as carriers for 5-fluorouracil. umweltbundesamt.dedntb.gov.ua Montmorillonite, a type of smectite clay, consists of hydrated aluminum silicates with a layered structure that can be intercalated with drug molecules. dntb.gov.uaresearchgate.net
Research has shown that 5-fluorouracil can be intercalated into the interlayers of montmorillonite through ion exchange. researchgate.net However, the loading capacity of unmodified montmorillonite can be low. researchgate.net To address this, surface modification strategies have been developed. For instance, amino-modified montmorillonite grafted with β-cyclodextrin showed a significantly higher 5-fluorouracil loading of approximately 28 wt.%. researchgate.net Another study reported that modifying natural bentonite (B74815) clay by exfoliating its layers into nanosheets and functionalizing them with methanol (B129727) increased the loading capacity from 124.9 mg/g to 282.6 mg/g. nih.gov
Microencapsulation and Hydrogel Systems
Microencapsulation and hydrogel-based systems offer alternative strategies for the controlled delivery of fluorouracil. mdpi.comresearchgate.net
Microencapsulation involves enclosing the drug within a polymeric shell. For example, the "hot-melt" method has been used to microencapsulate 5-FU in a triblock copolymer of ε-caprolactone and ethylene (B1197577) oxide. mdpi.com Another approach utilized Eudragit® RS100 to create microparticles that released 5-FU within 8 hours. mdpi.com
Hydrogel systems are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. mdpi.com Their properties make them attractive for drug delivery. mdpi.commdpi.com
Chitosan-based hydrogels: Hydrogel microspheres made from chitosan (B1678972) and Pluronic F-127 have been prepared using an emulsion-crosslinking method, achieving a drug encapsulation efficiency of up to 86%. mdpi.comresearchgate.nettandfonline.com The release of 5-FU from these microspheres was slow and extended up to 24 hours. mdpi.comresearchgate.net Water-soluble derivatives like N-(2-carboxybenzyl)chitosan have also been investigated as pH-sensitive hydrogels for colon-specific delivery. mdpi.com
pH-Responsive Hydrogels: The swelling and drug release from these hydrogels can be dependent on the pH of the surrounding environment. mdpi.com For instance, N-(2-carboxybenzyl)chitosan hydrogels showed a significantly higher release of 5-FU at pH 7.4 compared to pH 1.0. mdpi.com
| System | Key Features | Encapsulation/Release Characteristics | Reference |
| Chitosan/Pluronic F-127 Microspheres | Emulsion-crosslinked hydrogel. | Up to 86% encapsulation; release extended up to 24 hours. | mdpi.comresearchgate.nettandfonline.com |
| N-(2-carboxybenzyl)chitosan Hydrogel | pH-sensitive. | ~90% release at pH 7.4 after 10 hours; ~40% at pH 1.0 after 12 hours. | mdpi.com |
| Eudragit® S100 Nanoparticles | pH-responsive polymer. | Burst release at pH 7.4. | tandfonline.com |
Strategies for Sustained and Controlled Release
A primary goal in designing advanced delivery systems for fluorouracil is to achieve sustained and controlled release, thereby maintaining therapeutic drug levels over an extended period and reducing systemic toxicity. nih.gov
Several strategies are employed to achieve this:
Polymeric Control: The choice of polymer and its properties, such as molecular weight and hydrophobicity, can significantly influence the drug release rate. mdpi.com For example, systems based on poly(lactic acid) (PLA) have been developed, with strategies to improve drug loading and control release, such as the synthesis of PLA-PEG-PLA triblock copolymers. mdpi.com
Crosslinking Density: In hydrogel systems, the extent of crosslinking is a critical factor. mdpi.comresearchgate.net A higher crosslinking density generally leads to a slower drug release rate. researchgate.net
pH-Sensitivity: As previously mentioned, pH-responsive polymers like Eudragit® and modified chitosans are used to trigger drug release in specific environments, such as the colon. mdpi.comtandfonline.com This approach relies on the natural pH gradient of the gastrointestinal tract. mdpi.com
Stimuli-Responsive Systems: Beyond pH, other stimuli such as temperature can be used to control drug release from "smart" nanocarriers. nih.gov These systems are designed to release their payload in response to specific internal or external triggers. nih.gov
The development of these advanced delivery systems holds considerable promise for improving the therapeutic index of fluorouracil. Continued research in material science and nanotechnology will undoubtedly lead to even more sophisticated and effective drug delivery platforms in the future.
Targeted Delivery Approaches for Enhanced Cellular Uptake
The development of targeted delivery systems for fluorouracil is a critical area of research, aiming to increase the drug's concentration at the tumor site, thereby enhancing its cytotoxic effects on cancer cells while sparing healthy tissues. dovepress.com This is often achieved by functionalizing nanocarriers with ligands that bind to receptors overexpressed on the surface of cancer cells.
One prominent strategy involves the use of folic acid (FA) as a targeting moiety. Cancer cells often overexpress folate receptors to meet their high demand for this vitamin for rapid proliferation. dovepress.com Researchers have successfully fabricated FA-conjugated nanoparticles to enhance the delivery of fluorouracil to cancer cells. tandfonline.com For instance, a study utilizing poly(lactic-co-glycolic) acid (PLGA) nanoparticles conjugated with FA via a 1,3-diaminopropane (B46017) crosslinker demonstrated a significantly higher FA conjugation ratio. tandfonline.com These FA-targeted nanoparticles exhibited enhanced cellular uptake by HT-29 human colon adenocarcinoma cells, resulting in a lower IC50 value (5.69 µg/mL) compared to non-targeted nanoparticles (14.17 µg/mL) and free fluorouracil (22.9 µg/mL). tandfonline.comresearchgate.net Fluorescent microscopy has visually confirmed the increased uptake of FA-conjugated nanoparticles by cancer cells. tandfonline.comresearchgate.net
Another approach involves leveraging the transferrin receptor , which is also frequently overexpressed on cancer cells. Transferrin-coupled liposomes loaded with fluorouracil have shown selective uptake by brain endothelial cells, leading to a significant increase in drug delivery to the brain. dovepress.com
Chitosan-based nanoparticles have also been explored for targeted delivery. nih.gov By conjugating methotrexate (B535133) (MTX), a folate analog, to chitosan nanoparticles, researchers have created a system that targets folate receptors on colorectal cancer cells. nih.gov These MTX-conjugated nanoparticles, loaded with fluorouracil, demonstrated enhanced cytotoxic activity in HCT-116 cancer cells compared to the free drug. nih.gov
Furthermore, magnetic nanoparticles offer a unique targeting mechanism. Core-shell nanoparticles with a superparamagnetic iron oxide core can be guided to the tumor site using an external magnetic field. nih.gov These nanoparticles, coated with materials like polyethylene (B3416737) glycol (PEG) and layered double hydroxides (LDH), have shown enhanced anticancer activity against liver cancer cells (HepG2) while being less toxic to normal cells. nih.gov
The table below summarizes various targeted delivery systems for fluorouracil:
| Targeting Ligand/Method | Nanocarrier System | Cancer Cell Line | Key Findings |
| Folic Acid (FA) | PLGA-1,3-diaminopropane nanoparticles | HT-29 (Colon) | Enhanced cellular uptake and lower IC50 compared to non-targeted nanoparticles. tandfonline.comresearchgate.net |
| Transferrin | Liposomes | Brain Endothelial Cells | Increased uptake of fluorouracil in the brain. dovepress.com |
| Methotrexate (MTX) | Chitosan nanoparticles | HCT-116 (Colorectal) | Higher cytotoxic activity compared to free drug. nih.gov |
| External Magnetic Field | Iron Oxide Core-Shell Nanoparticles | HepG2 (Liver) | Enhanced anticancer activity with reduced toxicity to normal cells. nih.gov |
| pH-responsive | Methylcellulose Nanohydrogel | KB (Oral) | Concentration-dependent toxicity to cancer cells with less effect on normal cells. nanobioletters.com |
These targeted strategies hold immense promise for improving the therapeutic efficacy of fluorouracil by ensuring that a higher concentration of the drug reaches the cancer cells, leading to enhanced cellular uptake and more effective tumor cell killing.
Synergistic Delivery with Other Agents in Research Formulations
A notable example is the co-delivery of fluorouracil and paclitaxel . These two drugs, with different mechanisms of action, have been encapsulated in KLA-modified liposomes for targeting mitochondria in triple-negative breast cancer cells. mdpi.com This co-loaded system demonstrated enhanced cytotoxicity and induction of mitochondria-mediated apoptosis. mdpi.com Similarly, the combination of fluorouracil and docetaxel (B913) has been encapsulated in polyethylene glycol (PEG)-crosslinked chitosan nanoparticles, showing a synergistic inhibitory effect on the viability of gastric cancer cells. bohrium.com
The combination of fluorouracil and leucovorin (LV) is a standard clinical practice, and nanotechnology offers a way to enhance this synergy. Researchers have developed pH-sensitive Eudragit® S100 nanoparticles for the oral co-delivery of fluorouracil and LV for colon cancer. tandfonline.com These nanoparticles protect the drugs in the upper gastrointestinal tract and release them in the colon, exhibiting significantly more cytotoxic action in cancer cell lines than the free drugs. tandfonline.com
Another innovative approach involves combining fluorouracil with natural compounds like quercetin (B1663063) . Poly(lactic-co-glycolic) acid (PLGA) nanoparticles have been used to co-load fluorouracil and quercetin for colon-targeted delivery. acs.org This combination resulted in a significant decrease in cancer cell proliferation and pro-inflammatory markers. acs.org Similarly, curcumin (B1669340) , known to sensitize cancer cells to chemotherapy, has been co-delivered with fluorouracil using human serum albumin-coated iron oxide nanoparticles, showing controlled drug release and good cytotoxicity. researchgate.net
The table below details various synergistic delivery systems for fluorouracil:
| Co-delivered Agent | Nanocarrier System | Cancer Type | Key Findings |
| Paclitaxel | KLA-modified Liposomes | Triple-Negative Breast Cancer | Enhanced cytotoxicity and induction of apoptosis. mdpi.com |
| Docetaxel | PEG-crosslinked Chitosan Nanoparticles | Gastric Cancer | Synergistic inhibition of cancer cell viability. bohrium.com |
| Leucovorin (LV) | Eudragit® S100 Nanoparticles | Colon Cancer | pH-responsive release and enhanced cytotoxicity. tandfonline.com |
| Oxaliplatin | PHBV/PLGA Nanoparticles | Colon Cancer | Higher cytotoxicity and induction of apoptosis compared to free drugs. researchgate.net |
| Quercetin | PLGA Nanoparticles | Colon Cancer | Decreased cell proliferation and inflammatory markers. acs.org |
| Curcumin | Human Serum Albumin-coated Iron Oxide Nanoparticles | Not Specified | Controlled drug release and good cytotoxicity. researchgate.net |
| Dexamethasone | Deoxycholic acid micelle-carboxymethyl cellulose (B213188) hydrogel | Skin Cancer | Enhanced anticancer activity against melanoma cells. researchgate.net |
| Interleukin-2 | Self-assembling Cyclodextrin (B1172386) Nanoplex | Colorectal Cancer | More effective than fluorouracil solution alone in a 3D tumor model. mdpi.com |
These synergistic strategies, powered by advanced nanomaterials, are paving the way for more effective and less toxic cancer treatments by simultaneously targeting multiple cellular pathways and overcoming resistance mechanisms.
Analytical Chemistry Methodologies for Fluorouracil in Research Contexts
Chromatographic Separation and Quantification Techniques
Chromatographic methods are widely employed for the analysis of fluorouracil due to their high resolving power and sensitivity. researchgate.net These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. pressbooks.pub
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands out as a primary and extensively utilized technique for the determination of fluorouracil. researchgate.nettandfonline.com Its popularity stems from its sensitivity, reliability, and the ability to be coupled with various detectors, most commonly ultraviolet (UV) detection. researchgate.net
Numerous HPLC methods have been developed and validated for quantifying 5-FU in diverse samples, including plasma, serum, skin, and pharmaceutical formulations. nih.govingentaconnect.comjfda-online.comscientificliterature.org These methods typically employ a reverse-phase C18 column as the stationary phase. nih.govjfda-online.comscielo.br The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Common mobile phases consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govjfda-online.comscielo.br The pH of the aqueous component is often adjusted to control the retention of fluorouracil. nih.gov
Detection is frequently performed using a UV detector at a wavelength where fluorouracil exhibits maximum absorbance, typically around 265 nm or 266 nm. nih.govingentaconnect.comrjptonline.org The retention time for 5-FU in these systems is generally short, often less than 10 minutes, allowing for rapid analysis. nih.gov
The validation of these HPLC methods, in accordance with guidelines from the International Conference on Harmonisation (ICH), demonstrates their specificity, linearity, accuracy, and precision. scielo.br Linearity is commonly established over a concentration range relevant to the research application, for instance, from 0.1 to 100 µg/mL. jfda-online.comnih.gov The limit of quantification (LOQ) for HPLC-UV methods is often in the nanogram per milliliter (ng/mL) range, making them suitable for pharmacokinetic studies. nih.gov
Table 1: Examples of HPLC Methods for Fluorouracil Quantification
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
| C18 column | Acetonitrile-ammonium acetate buffer (pH 3.5; 0.01M) (2.5:97.5 v/v) | UV at 265 nm | Plasma | nih.gov |
| Nova-park C18 column | 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v) | UV at 254 nm | Injection and human serum | jfda-online.com |
| Lichrospher RP-C18 column | 0.02% phosphoric acid aqueous solution (pH 2.6) | UV at 265 nm | Skin samples | ingentaconnect.com |
| RP C18 column | Acetonitrile and water (10:90, v/v) | Photodiode array at 265 nm | Polymeric nanoparticles | scielo.brscielo.br |
| C-18 reversed phase column | 50mM KH2PO4 (pH, 5.0) | UV at 254 nm | Bulk drug and stability samples | nih.gov |
Gas Chromatography (GC) and GC-Mass Spectrometry
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) represent another powerful approach for the analysis of fluorouracil. researchgate.net These methods are particularly valued for their high sensitivity and specificity, making them suitable for detecting low concentrations of 5-FU in biological matrices like plasma. nih.goviiarjournals.org
A key step in the GC analysis of fluorouracil is derivatization. Since 5-FU is a polar and non-volatile compound, it must be chemically modified to increase its volatility and thermal stability for successful passage through the GC column. researchgate.net Common derivatization agents include pentafluorobenzyl bromide and chloromethyldimethylsilyl. researchgate.net One established GC-MS method involves the derivatization of pyrimidine (B1678525) bases into their 1,3-dipentafluorobenzyl derivatives. nih.gov
The use of an internal standard, such as 5-chlorouracil (B11105) or isotopically labeled 1,3-[15N2]-5-fluorouracil, is crucial for accurate quantification in GC-MS methods. nih.gov This helps to correct for variations during sample preparation and injection. The analysis is typically performed using electron-impact mass spectrometry, which provides structural information and enhances selectivity. nih.gov GC-MS methods can achieve very low limits of quantification, for example, in the range of 0.5 to 50 ng/ml in plasma. nih.gov While highly effective, GC-MS methods can be more complex and time-consuming compared to HPLC. iiarjournals.org
Thin-Layer Chromatography (TLC) and Paper Chromatography
Thin-Layer Chromatography (TLC) and Paper Chromatography are simpler, cost-effective chromatographic techniques that can be used for the qualitative and semi-quantitative analysis of fluorouracil. pressbooks.pubjrespharm.com These methods are particularly useful for initial screening, purity checks, and identification purposes. jrespharm.com
In TLC, a stationary phase, commonly silica (B1680970) gel F254, is coated on a plate. jrespharm.comksu.edu.sa The sample is applied as a spot, and the plate is developed in a chamber with a suitable mobile phase. For fluorouracil, a mixture of solvents like toluene, methanol, ethyl acetate, and formic acid has been used. researchgate.net Detection is often achieved by observing the plate under UV light at 254 nm, where the compound quenches the fluorescence of the indicator in the stationary phase. jrespharm.com TLC methods have been documented in pharmacopoeias for the determination of impurities in fluorouracil. jrespharm.com
Paper chromatography operates on a similar principle, using a specialized paper as the stationary phase. pressbooks.pubksu.edu.sa The separation is based on the partitioning of the analyte between the stationary aqueous phase on the paper and the mobile organic phase. ksu.edu.sa While less common now for quantitative analysis, it remains a fundamental separation technique. pressbooks.pub Both TLC and paper chromatography are valued for their simplicity and minimal requirement for sophisticated instrumentation. pressbooks.pubjrespharm.com
Spectroscopic Quantification Methods
Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantification of fluorouracil. These methods are based on the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible Spectrometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible method for the quantification of fluorouracil. ukaazpublications.com This technique relies on the principle that fluorouracil absorbs light in the UV region of the electromagnetic spectrum. ukaazpublications.com
The method involves measuring the absorbance of a fluorouracil solution at its wavelength of maximum absorbance (λmax). For fluorouracil, the λmax is consistently reported to be around 265 nm or 266 nm in various solvents, including water and acetate buffer. ukaazpublications.comresearchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
UV-Vis spectrophotometric methods for fluorouracil have been developed and validated for linearity, precision, and accuracy. ukaazpublications.comglobalresearchonline.net Linearity is typically demonstrated over a specific concentration range, such as 4-14 µg/ml or 1.02 to 20.40 µg/mL. ukaazpublications.comresearchgate.net While simple and cost-effective, UV-Vis spectrophotometry can be less selective than chromatographic methods, as other substances in the sample may also absorb at the same wavelength. ukaazpublications.com Therefore, its application is often best suited for the analysis of relatively pure samples or for dissolution studies where the matrix composition is well-defined. farmaciajournal.com
Table 2: UV-Visible Spectrometry Parameters for Fluorouracil
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 265 nm / 266 nm | ukaazpublications.comresearchgate.net |
| Linearity Range | 4-14 µg/ml | ukaazpublications.com |
| Linearity Range | 1.02-20.40 µg/mL | researchgate.net |
| Limit of Detection (LOD) | 0.59 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 1.79 µg/mL | researchgate.net |
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive method for the determination of fluorouracil. This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. tandfonline.com
Fluorouracil itself can become fluorescent under UV irradiation. iiarjournals.org Studies have shown that upon irradiation with a UV source like a nitrogen laser or a mercury lamp, the emission fluorescence intensity of a fluorouracil solution increases significantly. iiarjournals.org The maximum emission fluorescence has been observed at 450 nm when excited at 360 nm. iiarjournals.org This phenomenon is attributed to the transformation of 5-FU into a fluorescing tautomeric form. iiarjournals.org
Another approach involves the use of a fluorescent probe. For instance, the fluorescence of 9-anthracenecarboxylic acid (9-ANCA) is quenched in the presence of fluorouracil due to a photo-induced intermolecular electron transfer process. nih.gov This quenching effect is proportional to the concentration of fluorouracil and can be used for its quantification. nih.gov This method has been shown to be selective and sensitive for determining 5-FU in pharmaceutical samples. nih.gov Fluorescence spectroscopy, including techniques like fluorescence lifetime imaging microscopy (FLIM) and fluorescence correlation spectroscopy (FCS), can also be used to study the aggregation and fibril formation of fluorouracil. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful, non-invasive tool for the analysis of fluorouracil and its metabolic fate. Because there is no endogenous fluorine background signal in biological systems, ¹⁹F NMR allows for the direct and unambiguous observation of FU and its fluorinated metabolites. google.com
In research contexts, such as studies using isolated perfused mouse livers, ¹⁹F NMR has been utilized to directly track the metabolism of fluorouracil. nih.gov These studies can identify and quantify the parent compound and its major catabolites, such as α-fluoro-β-alanine (FBAL), in real-time. nih.gov For instance, researchers have successfully used a combination of ¹⁹F and ³¹P NMR spectroscopy to follow the intracellular metabolism of FU in yeast cells, identifying not only the drug itself but also its nucleosides (5-fluorouridine), nucleotides (5-fluorouridine-5'-monophosphate), and subsequent di- and triphosphates. researchgate.netsemanticscholar.org This technique is invaluable for elucidating metabolic pathways and understanding the kinetic profiles of drug conversion and catabolism under various conditions. researchgate.netsemanticscholar.org The chemical shifts in the ¹⁹F NMR spectrum allow for the clear resolution and identification of these different fluorinated species. asm.org
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS), typically coupled with liquid chromatography (LC) as in LC-MS/MS or UPLC-MS/MS, is a cornerstone for the highly sensitive and specific identification and quantification of fluorouracil. waters.com These methods are widely applied in clinical research and bioanalysis due to their accuracy and ability to measure low concentrations in complex matrices like plasma, aqueous humor, and dried blood spots. waters.commdpi.comchromatographyonline.com
In a typical UPLC-MS/MS method, fluorouracil is separated on a chromatography column, often a HILIC or C18 column, and then detected by a mass spectrometer. mdpi.com Ionization is commonly performed using negative mode electrospray ionization (ESI). mdpi.comresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For fluorouracil, a common transition is m/z 128.9 → 41.8. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) is also employed to develop workflows for the effective extraction, detection, and quantification of FU and its polar metabolites. nih.gov These advanced MS techniques provide the specificity needed to distinguish the drug from endogenous compounds and other metabolites, which is crucial for pharmacokinetic and pharmacodynamic studies. waters.com
Electrochemical Analysis Methods
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the determination of fluorouracil. nih.govnih.gov These techniques are based on the electrochemical oxidation or reduction of the FU molecule at the surface of an electrode. Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly used. nih.govtandfonline.com
To enhance the sensitivity and selectivity of detection, chemically modified electrodes are often employed. These modifications can involve materials like carbon nanotubes, graphene, metal nanoparticles, and conductive polymers, which facilitate the electron transfer process and increase the surface area for the reaction. nih.govsrce.hr For example, a glassy carbon electrode modified with cetyltrimethyl ammonium bromide (CTAB) has been shown to significantly enhance the voltammetric response for fluorouracil. derpharmachemica.comderpharmachemica.com Similarly, sensors based on screen-printed electrodes modified with composites like cobalt sulfide-graphene have been developed for robust FU determination. researchgate.netproquest.com These electrochemical sensors can achieve very low detection limits and are suitable for analyzing FU in pharmaceutical formulations and biological fluids. srce.hrderpharmachemica.com
Method Validation and Performance Characteristics in Research
The validation of analytical methods is a mandatory requirement to ensure that the data generated in research are reliable, reproducible, and accurate. Validation is typically performed according to guidelines from the International Conference on Harmonisation (ICH). scielo.br
Key validation parameters for analytical methods include linearity, accuracy, and precision.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. For HPLC methods analyzing fluorouracil, linearity is often established over a concentration range such as 0.1-10 µg/mL or 2-10 µg/mL, with correlation coefficients (r²) consistently greater than 0.999. scielo.brrjptonline.org
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a sample with a known amount of the drug. For fluorouracil, mean recovery values are typically expected to be within 95% to 105%. rjptonline.org Studies have reported mean percent recoveries of 99.95% and 104.69%. scielo.brnih.gov
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The results are expressed as the relative standard deviation (%RSD), which should generally be less than 2.0%. rjptonline.orgnih.gov
Table 1: Examples of Linearity, Accuracy, and Precision in Fluorouracil HPLC Methods
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Source |
|---|---|---|---|---|---|
| RP-HPLC | 2-10 µg/mL | 0.99 | 95-105% | <2% | rjptonline.org |
| HPLC | 0.1-10 µg/mL | 0.9997 | 99.95% | <3.51% | scielo.br |
| RP-HPLC | 10-100 µg/mL | 0.999 | 104.69% | <2% | nih.gov |
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision and accuracy.
LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy.
These values are crucial for determining the applicability of a method for trace analysis. For fluorouracil, LOD and LOQ values vary significantly depending on the analytical technique and instrumentation used. HPLC-UV methods might have an LOQ of 32.78 ng/mL, while more sensitive UPLC-MS/MS methods can achieve LOQs as low as 0.1 ng/swab (equivalent to 1 pg/cm² in surface monitoring). scielo.brmdpi.com Electrochemical methods also demonstrate high sensitivity, with reported LODs in the nanomolar (nM) range. nih.gov
Table 2: LOD and LOQ for Fluorouracil by Various Analytical Methods
| Method | Matrix/Application | LOD | LOQ | Source |
|---|---|---|---|---|
| HPLC-UV | Polymeric Nanoparticles | 10.86 ng/mL | 32.78 ng/mL | scielo.br |
| RP-HPLC | Bulk Drug | 0.87 µg/mL | 2.63 µg/mL | rjptonline.org |
| RP-HPLC | Active Pharmaceutical Ingredients | 0.015 µg/mL | 0.048 µg/mL | researchgate.net |
| UPLC-MS/MS | Surface Swabs | 0.05 ng/swab | 0.1 ng/swab | mdpi.com |
| GC-MS/MS | Wastewater | - | 1.6 ng/L | nih.gov |
| Electrochemical Sensor | Aqueous Solution | 0.04 µM | - | researchgate.netproquest.com |
Environmental Monitoring Methodologies (e.g., Wastewater Analysis)
The presence of fluorouracil in the environment, particularly in aquatic systems, is a growing concern due to its use in chemotherapy and subsequent excretion into wastewater. nih.govnih.gov Monitoring its concentration in hospital effluents and wastewater treatment plants (WWTPs) requires highly sensitive and robust analytical methods capable of detecting trace levels of the compound in complex environmental matrices. nih.gov
Sample preparation is a critical step. Due to the high polarity of fluorouracil, solid-phase extraction (SPE) is commonly used to enrich the analyte from water samples. nih.govresearchgate.net Various SPE sorbents, including reversed-phase materials, have been investigated to achieve the best extraction efficiencies. nih.gov
Following extraction, analysis is often performed using techniques like gas chromatography-mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.goviicbe.org These methods provide the necessary selectivity and sensitivity to quantify fluorouracil at nanogram-per-liter (ng/L) levels. nih.gov For example, a method using a reversed-phase sorbent for extraction followed by silylation and GC-MS/MS analysis achieved an LOQ of 1.6 ng/L in wastewater. nih.gov Studies have detected fluorouracil in hospital wastewaters and WWTP influents at concentrations ranging from a few ng/L to over 90 ng/L. nih.gov In some cases, concentrations in hospital wastewater have been reported to be as high as 122-124 µg/L. nih.govresearchgate.net
Q & A
Q. What are the primary biochemical mechanisms underlying fluorouracil sodium's antineoplastic activity, and how can these be experimentally validated?
this compound (5-FU) inhibits thymidylate synthase (TS) via its metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forming a stable ternary complex with TS and the folate cofactor, thereby blocking DNA synthesis . To validate this, researchers can:
- Use in vitro enzyme inhibition assays with purified TS and radiolabeled 5-FU to measure binding kinetics.
- Quantify intracellular FdUMP levels via high-performance liquid chromatography (HPLC) in cancer cell lines treated with 5-FU.
- Assess DNA damage via comet assays or γ-H2AX foci staining .
Q. What standardized experimental protocols exist for evaluating 5-FU cytotoxicity in colorectal cancer cell lines?
- Dose-response curves : Use a 72-hour MTT assay with concentrations ranging from 0.1 μM to 100 μM to determine IC50 values.
- Combination studies : Co-treat cells with leucovorin (LV) to enhance TS inhibition, monitoring synergy via Chou-Talalay analysis .
- Resistance assays : Expose cells to escalating 5-FU doses over 6–8 weeks to select resistant clones, then profile TS expression via qRT-PCR .
Advanced Research Questions
Q. How can contradictory clinical trial data on 5-FU efficacy be reconciled, particularly regarding survival benefits when combined with leucovorin?
Meta-analyses of 19 randomized trials (N=3,300 patients) revealed that 5-FU+LV improves response rates (21% vs. 11%) but only marginally enhances survival (median 11.7 vs. 10.5 months) . Key methodological considerations:
- Heterogeneity adjustment : Use Cox proportional hazards models with stratification by trial and baseline characteristics.
- Dose standardization : Compare trials where 5-FU doses were equivalent in both arms to isolate LV's additive effect .
- Crossover analysis : Account for patients switching from 5-FU to 5-FU+LV to avoid survival bias .
Q. What experimental strategies can overcome 5-FU resistance linked to thymidylate synthase overexpression or altered folate metabolism?
- Biochemical modulation : Pre-treat cells with LV to stabilize the TS-FdUMP-folate complex, increasing 5-FU's intracellular retention .
- Gene silencing : Use siRNA or CRISPR-Cas9 to downregulate TS expression in resistant cell lines.
- Alternative schedules : Test prolonged 5-FU infusions (e.g., 48-hour continuous infusion) to bypass circadian variations in TS activity .
Q. How should researchers design preclinical studies to optimize 5-FU combination therapies (e.g., with oxaliplatin) while minimizing neurotoxicity?
- Sequential dosing : In murine models, administer oxaliplatin 24 hours before 5-FU to reduce overlapping toxicities .
- Pharmacokinetic monitoring : Measure plasma 5-FU levels via LC-MS/MS to avoid supratherapeutic accumulation.
- Neuropathy scoring : Use the WHO grading system (0–4) for sensory neuropathy in animal studies, correlating with histopathological dorsal root ganglion analysis .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing survival data in 5-FU clinical trials with high crossover rates?
- Intention-to-treat (ITT) : Report all randomized patients, regardless of protocol deviations.
- Landmark analysis : Compare survival from a fixed time point (e.g., 6 months post-treatment) to mitigate crossover effects.
- Sensitivity analyses : Apply inverse probability weighting to estimate survival if crossover had not occurred .
Q. How can researchers ensure reproducibility when reporting 5-FU pharmacokinetic parameters in heterogeneous patient populations?
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like renal function and body surface area.
- Bioanalytical validation : Follow FDA guidelines for LC-MS/MS method validation (precision, accuracy, stability) .
- Data sharing : Deposit raw pharmacokinetic datasets in repositories like ClinicalTrials.gov or Dryad with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of 5-FU combination therapy data in meta-analyses?
- PRISMA adherence : Follow Preferred Reporting Items for Systematic Reviews and Meta-Analyses guidelines for study selection and risk-of-bias assessment.
- Subgroup analysis : Stratify by regimen (e.g., weekly vs. monthly LV) and disease stage (metastatic vs. adjuvant) .
- Funnel plots : Assess publication bias using Egger’s regression test .
Q. How can conflicting in vitro and in vivo results on 5-FU's RNA incorporation be resolved?
- Mechanistic studies : Use RNA-Seq to quantify 5-FU incorporation into rRNA and mRNA in patient-derived xenografts (PDXs).
- Pharmacodynamic modeling : Correlate RNA disruption (e.g., via NanoString nCounter) with tumor shrinkage in animal models .
Ethical and Regulatory Considerations
Q. What safeguards are critical when designing clinical trials involving 5-FU in vulnerable populations (e.g., elderly patients with comorbidities)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
